Bromo-PEG4-PFP ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C17H20BrF5O6 |
|---|---|
Molecular Weight |
495.2 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H20BrF5O6/c18-2-4-26-6-8-28-10-9-27-7-5-25-3-1-11(24)29-17-15(22)13(20)12(19)14(21)16(17)23/h1-10H2 |
InChI Key |
HORNROGUSFXYFW-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCBr)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromo-PEG4-PFP ester, a heterobifunctional crosslinker with significant applications in bioconjugation and drug delivery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides protocols for its use in experimental settings.
Chemical Structure and Properties
This compound is a polyethylene glycol (PEG)-based linker featuring a bromo group at one terminus and a pentafluorophenyl (PFP) ester at the other. The PEG4 linker is a hydrophilic chain composed of four repeating ethylene glycol units, which enhances the solubility and pharmacokinetic properties of the resulting conjugates.
The bromo group serves as a reactive handle for nucleophilic substitution, allowing for conjugation to thiol-containing molecules. The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins and peptides. Notably, PFP esters exhibit greater stability in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions.
Inferred Chemical Structure:
Caption: Inferred chemical structure of this compound.
Physicochemical Properties:
The following table summarizes the known quantitative data for this compound and related compounds for comparison.
| Property | This compound | Bromo-PEG4-acid[1] | Bromo-PEG4-t-butyl ester[2] | m-PEG4-PFP ester[3] |
| Molecular Weight ( g/mol ) | 495.23[4] | 329.2 | 385.3 | 402.31 |
| Chemical Formula | C17H20BrF5O[4] | C11H21BrO6 | C15H29BrO6 | C16H19F5O6 |
| Purity | Typically >95% | >98% | >98% | >98% |
| Solubility | DMSO, DMF | Water, DMSO, DMF, DCM | DMSO, DCM, DMF | Not specified |
| Storage Conditions | -20°C | -20°C | -20°C | -20°C (long term) |
Applications in Bioconjugation and as a PROTAC Linker
This compound is a versatile tool for creating conjugates between different molecular entities. Its heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.
A primary application of this linker is in the synthesis of PROTACs .[4] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In a typical PROTAC structure, one end of the linker is attached to a ligand that binds the target protein, while the other end is attached to a ligand for an E3 ligase. The PEG4 spacer in this compound provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.
The workflow for synthesizing a PROTAC using this compound generally involves two steps:
-
Reaction of the PFP ester: The PFP ester is reacted with an amine-containing ligand for either the target protein or the E3 ligase.
-
Reaction of the bromo group: The bromo group of the resulting conjugate is then reacted with a thiol-containing ligand for the other binding partner.
Caption: PROTAC synthesis workflow using this compound.
Experimental Protocols
The following is a general protocol for the conjugation of an amine-containing biomolecule (e.g., a protein) with this compound. This should be considered a starting point, and optimization may be necessary for specific applications.
Materials:
-
This compound
-
Amine-containing biomolecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Biomolecule:
-
Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the biomolecule is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer prior to conjugation.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the biomolecule solution. A 10- to 50-fold molar excess of the linker is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
-
Workflow for Protein Conjugation:
Caption: Experimental workflow for protein conjugation.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and bioconjugation. Its heterobifunctional nature, coupled with the favorable properties of the PEG linker and the high reactivity and stability of the PFP ester, makes it particularly well-suited for the synthesis of complex biomolecules, including PROTACs. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in a variety of research settings.
References
PFP Ester vs. NHS Ester in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique. Among the most common methods is the acylation of primary amines, such as the side chain of lysine residues, using activated esters. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for this purpose. However, pentafluorophenyl (PFP) esters have emerged as a powerful alternative, offering distinct advantages in certain applications. This technical guide provides a comprehensive comparison of the reactivity, stability, and practical considerations of PFP and NHS esters in bioconjugation.
Core Principles: Reactivity and Stability
The efficacy of an active ester in bioconjugation hinges on two key factors: its reactivity towards the target amine and its stability against hydrolysis in the aqueous buffers required for most biological reactions. An ideal active ester should react rapidly with the intended amine nucleophile while exhibiting minimal degradation due to reaction with water.
PFP Esters are highly reactive esters derived from pentafluorophenol. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines. A key advantage of PFP esters is their notable stability against hydrolysis, particularly under neutral to slightly basic conditions, when compared to NHS esters. This increased stability can lead to higher conjugation efficiencies, as more of the active ester is available to react with the target biomolecule rather than being consumed by hydrolysis.[1][2][3]
NHS Esters , derived from N-hydroxysuccinimide, have long been the gold standard for amine acylation in bioconjugation. They offer a good balance of reactivity and selectivity for primary amines.[] However, their primary drawback is their susceptibility to hydrolysis, especially as the pH increases.[5][6] This hydrolysis competes with the desired aminolysis reaction, potentially leading to lower yields and the need for a larger excess of the labeling reagent.
Quantitative Comparison of PFP and NHS Esters
The following tables summarize the available quantitative and qualitative data comparing the key characteristics of PFP and NHS esters.
| Feature | PFP Ester | NHS Ester | References |
| Relative Hydrolytic Stability | More stable, particularly at basic pH. | Less stable, hydrolysis increases significantly with pH. | [1][2][6][7][8] |
| Relative Reactivity with Amines | Generally considered highly reactive, though some studies suggest slightly lower intrinsic reactivity than NHS esters. However, the higher stability can lead to greater overall reaction efficiency. | Highly reactive with primary amines. | [7][9][10] |
| Optimal Reaction pH | Typically pH 7.5 - 9.0. | Typically pH 7.0 - 8.5. | [3][11] |
| Byproduct | Pentafluorophenol (pKa ~5.5) | N-hydroxysuccinimide (pKa ~6.0) | |
| Solubility | Generally more hydrophobic. | Can be made water-soluble (Sulfo-NHS). | [6] |
| pH | NHS Ester Hydrolysis Half-life | PFP Ester Hydrolysis Half-life | References |
| 7.0 | 4 - 5 hours | Generally longer than NHS esters; specific quantitative data is limited but trends suggest significantly higher stability. One study on the related TFP esters showed a 10-fold longer half-life than NHS esters under slightly basic conditions. | [5][8] |
| 8.0 | ~1 hour | Significantly longer than NHS esters. | [6] |
| 8.5 | ~30 minutes | More stable than NHS esters. | [12] |
| 8.6 | 10 minutes | More stable than NHS esters. | [5] |
| 9.0 | ~2 hours (for a specific porphyrin-NHS ester) | More stable than NHS esters. | [12] |
Signaling Pathways and Reaction Mechanisms
The fundamental reaction for both PFP and NHS esters is the nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group.
Experimental Workflows
A typical bioconjugation experiment using either PFP or NHS esters follows a similar workflow, with minor adjustments to account for the differences in reactivity and stability.
Detailed Experimental Protocols
Below are representative protocols for bioconjugation using PFP and NHS esters. These should be considered as starting points, and optimization is often necessary for specific applications.
Protocol 1: PFP Ester Conjugation to a Protein
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.5-8.5)
-
PFP ester of the molecule to be conjugated
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to a high concentration (e.g., 10-100 mM).
-
Perform the Conjugation: While gently vortexing the protein solution, add a 5-20 molar excess of the dissolved PFP ester. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.
-
Quench the Reaction (Optional): Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 15-30 minutes to consume any unreacted PFP ester.
-
Purify the Conjugate: Remove unreacted PFP ester and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
-
Characterize the Conjugate: Analyze the degree of labeling and purity of the conjugate using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Protocol 2: NHS Ester Conjugation to an Antibody
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester of the molecule to be conjugated
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M hydroxylamine, pH 8.5)
-
Purification system (e.g., spin desalting column, dialysis)
Procedure:
-
Prepare the Antibody Solution: Exchange the antibody into an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
Perform the Conjugation: Add a 10-50 molar excess of the dissolved NHS ester to the antibody solution while gently stirring.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Quench the Reaction: Add hydroxylamine to a final concentration of 10-50 mM to quench the reaction and hydrolyze any unreacted NHS esters. Incubate for 10-15 minutes.
-
Purify the Conjugate: Purify the antibody conjugate using a spin desalting column or through dialysis to remove excess reagent and byproducts.
-
Characterize the Conjugate: Determine the degree of conjugation and confirm the integrity of the antibody using methods such as spectrophotometry (for dye conjugates), ELISA (for activity), and SDS-PAGE.
Logical Relationships and Considerations
The choice between a PFP ester and an NHS ester is not always straightforward and depends on the specific requirements of the bioconjugation reaction.
Conclusion
Both PFP and NHS esters are valuable tools in the bioconjugation toolbox. NHS esters remain a popular and effective choice for many standard applications due to their high reactivity and long history of successful use. However, for applications where hydrolytic stability is a critical concern, such as reactions at higher pH, with low concentrations of biomolecules, or when aiming for maximum conjugation efficiency, PFP esters offer a distinct advantage. Their increased resistance to hydrolysis can lead to more consistent and higher-yielding bioconjugation reactions. As with any chemical modification of biomolecules, careful optimization of reaction conditions is crucial to achieve the desired outcome while preserving the function of the biological component.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. resources.tocris.com [resources.tocris.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of the PEG4 Spacer in Bromo-PEG4-PFP Ester Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of the tetra-polyethylene glycol (PEG4) spacer in modulating the solubility of the heterobifunctional linker, Bromo-PEG4-PFP ester. While direct quantitative data for this specific molecule is not extensively published, this guide extrapolates from the well-established principles of its constituent functional groups to provide a comprehensive understanding of its properties and applications, particularly in the realm of bioconjugation and proteomics, such as in the development of Proteolysis Targeting Chimeras (PROTACs).
Molecular Architecture and Functional Components
The this compound is a precisely designed chemical entity with three key components, each contributing to its overall functionality:
-
Bromo Group (Br): This functional group serves as a reactive handle, typically for nucleophilic substitution reactions. In the context of complex molecule synthesis, such as for PROTACs, the bromo group can be reacted with a thiol or other nucleophile on a target-binding ligand or an E3 ligase ligand.[1][2]
-
PEG4 Spacer: This is a short, hydrophilic chain composed of four repeating ethylene glycol units. Its primary role is to bridge the two reactive ends of the molecule while imparting favorable physicochemical properties.[3][4]
-
Pentafluorophenyl (PFP) Ester: An activated ester that is highly reactive towards primary and secondary amines, forming stable amide bonds.[5][6] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability against spontaneous hydrolysis in aqueous media, leading to more efficient conjugation reactions.[7][8][9]
The logical relationship between these components in a typical bioconjugation application is illustrated below.
Caption: Molecular components and reaction scheme of this compound.
The Pivotal Role of the PEG4 Spacer in Solubility
The inclusion of a PEG spacer is a deliberate strategy to enhance the aqueous solubility of the linker and the resulting conjugate.[10][11] Many bioactive small molecules, particularly those used in PROTACs, are hydrophobic and suffer from poor solubility, which can hinder their development and therapeutic application.[4]
The PEG4 spacer mitigates this issue through several mechanisms:
-
Hydrophilicity: The ether oxygens in the polyethylene glycol chain are capable of forming hydrogen bonds with water molecules, thereby increasing the overall water solubility of the molecule.[4][12]
-
Flexibility and Conformation: The PEG chain is flexible and can adopt various conformations in solution. This dynamic nature can disrupt the intermolecular interactions between hydrophobic moieties that lead to aggregation and precipitation.[13]
-
Amphiphilic Nature: PEG linkers are amphiphilic, possessing both hydrophilic (the PEG chain) and, in the context of the entire conjugate, hydrophobic characteristics. This balance is crucial for cell permeability.[14][15] While enhancing aqueous solubility, the PEG spacer must not render the molecule so polar that it cannot cross the lipid bilayers of cell membranes. Short PEG chains like PEG4 often provide a good balance between solubility and permeability.[16]
The workflow for assessing the impact of PEGylation on a molecule's properties is outlined below.
Caption: Workflow for evaluating the effects of PEGylation.
Quantitative Data on Solubility Enhancement
| Property | Parent Molecule (Hypothetical) | Parent Molecule + PEG4 Spacer (Expected) | Rationale for Change |
| Aqueous Solubility | < 1 µM | 10 - 100 µM | The hydrophilic nature of the PEG4 chain increases hydrogen bonding with water.[4][12] |
| LogP | > 5 | 3 - 4 | The addition of polar ether groups from the PEG spacer decreases the lipophilicity. |
| Aggregation Propensity | High | Low | The flexible PEG chain sterically hinders intermolecular aggregation.[17] |
Note: These values are illustrative and the actual improvement in solubility will depend on the specific properties of the molecule being conjugated.
Experimental Protocols
This protocol outlines the general steps for reacting the PFP ester moiety of the linker with a primary or secondary amine on a target molecule.
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10-100 mM).[7][8] PFP esters are moisture-sensitive, so prolonged storage in solution is not recommended.[7]
-
Dissolve the amine-containing molecule in a suitable amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a pH of 7.2-8.5.[9] Buffers containing primary amines, such as Tris, should be avoided as they will compete in the reaction.[7]
-
-
Conjugation Reaction:
-
Slowly add the this compound stock solution to the solution of the amine-containing molecule with gentle stirring. A typical molar excess of the linker is 2 to 10-fold over the amine.[9]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[9] The reaction progress can be monitored by techniques such as LC-MS or TLC.[7]
-
-
Quenching and Purification:
A common method to assess the solubility of a compound is through nephelometry or by using a precipitation-based assay.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the test compound (e.g., the final conjugate) in a water-miscible organic solvent like DMSO.
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS).
-
-
Equilibration and Measurement:
-
Allow the plate to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound.
-
For thermodynamic solubility, the samples are shaken for an extended period (e.g., 24-48 hours), followed by centrifugation or filtration to remove precipitated material. The concentration of the compound in the supernatant is then determined by a suitable analytical method like HPLC-UV.
-
An alternative approach for screening the relative solubility of proteins and peptides involves polyethylene glycol (PEG) precipitation assays, where the concentration of PEG required to induce precipitation is inversely related to the solubility of the protein.[18][19][20]
Signaling Pathways and Applications
The this compound linker is particularly relevant in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][21] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[14][22]
The signaling pathway for PROTAC-mediated protein degradation is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
In this context, the PEG4 spacer in the linker is crucial. It not only enhances the solubility and cell permeability of the PROTAC molecule but also provides the necessary length and flexibility to allow for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[23] The properties of the linker, including its length and composition, are critical determinants of the efficacy of the resulting PROTAC.[21][24]
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 16. books.rsc.org [books.rsc.org]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CA2652237A1 - Prediction of relative polypeptide solubility by polyethylene glycol precipitation - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 22. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 23. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Bromo Functional Group in Crosslinkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bromo functional groups into crosslinker molecules offers a powerful tool for the covalent modification of biomolecules. This guide provides a comprehensive overview of the chemistry, applications, and methodologies associated with bromo-containing crosslinkers, with a particular focus on their utility in bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Principles of the Bromo Functional Group in Bioconjugation
The bromo functional group, typically in the form of a bromoacetyl or bromoacetamide moiety, is a key player in the realm of chemoselective bioconjugation. Its utility stems from its reactivity towards nucleophilic functional groups present on biomolecules, most notably the sulfhydryl group of cysteine residues.
Reactivity and Selectivity
The carbon-bromine bond in bromoacetyl and related structures is susceptible to nucleophilic substitution, making it an excellent electrophilic partner for the thiol side chain of cysteine.[1] This reaction, a type of alkylation, results in the formation of a stable thioether bond.[2]
The reactivity of haloacetyl groups is pH-dependent. While the reaction can proceed at physiological pH, the rate is generally faster at slightly alkaline conditions (pH 7.2-9.0), where the thiol group is more likely to be in its more nucleophilic thiolate form.[3][4] A significant advantage of bromoacetyl chemistry is the ability to achieve kinetic discrimination from other reactive functionalities, such as maleimides, by controlling the pH of the reaction. For instance, maleimides react preferentially with thiols at a lower pH (around 6.5-7.5), while bromoacetyl groups exhibit greater reactivity at a higher pH (e.g., 9.0).[3][5] This differential reactivity allows for sequential conjugation strategies.[3][5]
While highly selective for cysteines, some cross-reactivity with other nucleophilic amino acid side chains, such as histidine and methionine, can occur, particularly at higher pH and with prolonged reaction times.[6]
Stability of the Thioether Linkage
The thioether bond formed between a bromo-containing crosslinker and a cysteine residue is highly stable under physiological conditions, a critical attribute for in vivo applications.[7] This stability minimizes premature cleavage of the crosslinker and any attached payload, such as a drug molecule, before it reaches its intended target. In the context of therapeutic antibodies, the conversion of a disulfide bond to a thioether has been observed to occur in vivo at a rate of approximately 0.1% per day, indicating a high degree of stability.[8]
Data Presentation: Quantitative Analysis of Bromo-Functionalized Crosslinkers
The following tables summarize key quantitative data related to the reactivity and stability of bromo-containing crosslinkers.
| Crosslinker Functional Group | Target Residue | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Bromoacetyl | Cysteine | 9.0 | Significantly higher than at pH 6.5 | [3][5] |
| Maleimide | Cysteine | 6.5 | 2-3 orders of magnitude higher than bromoacetyl | [3][5] |
| Carbonylacrylic | Cysteine | N/A | 40.2 | [9] |
| Heteroaromatic sulfone | Cysteine | N/A | 1651 | [9] |
| Linkage | Condition | Half-life | Reference |
| Thioether (from disulfide) | In vivo (human circulation) | Estimated from formation rate of ~0.1%/day | [8] |
| Succinimidyl thioether (from maleimide) | Physiological pH with glutathione | 20-80 hours | [10] |
| Thiazine (from N-terminal cysteine-maleimide) | Broad pH range | Markedly slower degradation than thioether | [5] |
Applications in Drug Development
The unique properties of bromo-functionalized crosslinkers have led to their widespread use in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Bromo-containing linkers can be used to attach the drug to cysteine residues on the antibody. The stability of the resulting thioether bond is crucial for ensuring that the drug remains attached to the antibody while in circulation and is only released once the ADC has been internalized by the target cancer cell.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. Bromo-functionalized linkers are often incorporated into the PROTAC structure to connect the protein-of-interest (POI) ligand to the E3 ligase ligand.[1][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments involving bromo-containing crosslinkers.
Two-Step Protein Conjugation using a Heterobifunctional Bromo-PEG-NHS Ester Crosslinker
This protocol describes the conjugation of a protein to a payload (e.g., a fluorescent dye, biotin, or a small molecule drug) using a heterobifunctional crosslinker containing both an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive bromoacetyl group.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
Bromo-PEG-NHS ester crosslinker
-
Payload with a free amine or other functional group for attachment to the crosslinker if not already part of the crosslinker
-
Reaction Buffer A: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Reaction Buffer B: 50 mM Tris, 5 mM EDTA, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
Step 1: Bromoacetylation of the Payload (if applicable)
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of the Bromo-PEG-NHS ester crosslinker.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the bromoacetylated payload by chromatography.
Step 2: Preparation of the Protein
-
Dissolve the protein in Reaction Buffer A to a final concentration of 2-10 mg/mL.[13][14] Ensure the buffer is free of primary amines (e.g., Tris).[14]
-
If targeting internal disulfide bonds for conjugation, reduce the protein by adding a 10- to 20-fold molar excess of DTT or TCEP and incubating for 30-60 minutes at 37°C.
-
If a reducing agent was used, remove it by passing the protein solution through a desalting column equilibrated with Reaction Buffer B.
Step 3: Conjugation of the Bromoacetylated Payload to the Protein
-
Add a 10- to 20-fold molar excess of the bromoacetylated payload to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent potential side reactions with the bromoacetyl group.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubating for 30 minutes at room temperature.
Step 4: Purification of the Conjugate
-
Remove excess, unreacted payload and crosslinker by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
Step 5: Characterization
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
If a chromophoric payload was used, determine the degree of labeling (e.g., Drug-to-Antibody Ratio, DAR) by measuring the absorbance at two wavelengths (e.g., 280 nm for the protein and the λmax of the payload) and using the Beer-Lambert law.[]
-
Analyze the conjugate by SDS-PAGE to confirm conjugation and assess purity.
-
Further characterization by mass spectrometry can confirm the molecular weight of the conjugate and provide information on the distribution of the payload.[16]
Mass Spectrometry Analysis of a Cross-linked Protein
This protocol outlines a general workflow for the identification of cross-linked peptides from a protein that has been treated with a bromo-containing crosslinker.
Materials:
-
Cross-linked protein sample
-
Denaturing Buffer: 8 M urea, 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM DTT
-
Alkylating Agent: 55 mM iodoacetamide
-
Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 5% formic acid
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the cross-linked protein sample in Denaturing Buffer.
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce any remaining disulfide bonds.
-
Add iodoacetamide to a final concentration of 55 mM and incubate for 45 minutes at room temperature in the dark to alkylate free cysteines.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
-
Digestion:
-
Dilute the sample 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final concentration of 5%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition mode, selecting precursor ions with charge states of +3 and higher for fragmentation, as cross-linked peptides are typically more highly charged.[17]
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and a relevant signaling pathway.
Caption: Experimental workflow for the synthesis of an antibody-drug conjugate (ADC).
Caption: Mechanism of action for a PROTAC utilizing a bromo-functionalized linker.
Caption: Hypothetical use of a bromo-functionalized probe in the Wnt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments [scite.ai]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. agilent.com [agilent.com]
- 17. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 18. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
The Strategic Application of Bromo-PEG4-PFP Ester in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Bromo-PEG4-PFP ester as a versatile linker for the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the potency of protein degradation. This document provides a comprehensive overview of the role of PEG-based linkers, with a specific focus on the application of this compound in the construction of potent protein degraders.
Introduction to PROTAC Technology and the Pivotal Role of the Linker
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By simultaneously engaging both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2]
The linker is not merely a passive spacer; its length, composition, and attachment points are crucial for optimizing the biological activity of the PROTAC.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity and solubility, which can improve the pharmacokinetic properties of the resulting molecule.[4] The defined length of PEG units also allows for systematic variation to optimize the distance between the POI and the E3 ligase for efficient ternary complex formation.[3]
This compound: A Key Building Block for PROTAC Synthesis
This compound is a bifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer. This linker possesses two key reactive handles: a bromo group and a pentafluorophenyl (PFP) ester. The bromo group can be utilized for nucleophilic substitution reactions, while the PFP ester is a highly reactive group for acylation, typically with amine nucleophiles. This dual reactivity makes it a valuable tool for the modular and efficient synthesis of PROTACs.
Physicochemical Properties
| Property | Value (for Bromo-PEG4-t-butyl ester) | Reference |
| Molecular Formula | C15H29BrO6 | [5] |
| Molecular Weight | 385.3 g/mol | [5][6] |
| XLogP3 | 1.2 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 14 | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [6] |
These properties suggest that a linker like this compound would contribute to increased solubility and a degree of flexibility in the final PROTAC molecule.
PROTAC Synthesis Employing a PEG4 Linker
While a specific protocol for a PROTAC synthesized directly with this compound is not detailed in the available literature, a representative synthesis of a BRD4-targeting PROTAC using a similar PEG4 linker can be illustrative. The following is a generalized protocol for the synthesis of a PROTAC comprising the BRD4 ligand JQ1 and the CRBN E3 ligase ligand pomalidomide, connected by a 4-unit PEG linker.
Representative Synthetic Scheme
A common strategy for synthesizing such a PROTAC involves a convergent approach where the POI ligand and the E3 ligase ligand are independently functionalized with complementary reactive groups on the linker, followed by a final coupling reaction.[3] A one-pot synthesis has also been described for generating JQ1-pomalidomide conjugates.[7]
Caption: A representative two-step synthetic workflow for a BRD4-targeting PROTAC.
Detailed Experimental Protocol (Representative)
This protocol is adapted from methodologies described for the synthesis of similar JQ1-pomalidomide PROTACs.[7]
Materials:
-
JQ1-acid (or a suitable derivative)
-
This compound
-
Pomalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Step 1: Synthesis of JQ1-PEG4-Br Intermediate:
-
Dissolve JQ1-acid in anhydrous DMF.
-
Add this compound and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG4-Br intermediate.
-
-
Step 2: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide):
-
Dissolve the JQ1-PEG4-Br intermediate and pomalidomide in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
-
Characterization and Quantitative Analysis of PROTAC Activity
The efficacy of a newly synthesized PROTAC is assessed through a series of in vitro and cellular assays. For a BRD4-targeting PROTAC, this involves quantifying its ability to induce the degradation of BRD4 protein.
Quantitative Data for BRD4-Targeting PROTACs with PEG4 Linkers
While specific data for a PROTAC using this compound is not available, the following table summarizes representative degradation data for BRD4-targeting PROTACs with 4-unit PEG linkers, providing an expected range of potency.
| PROTAC | E3 Ligase Ligand | Target Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Representative PROTAC 1 | Pomalidomide | JQ1 | 4-unit PEG | < 1 | > 90 | Burkitt's lymphoma cells | [2] |
| Representative PROTAC 2 | VHL ligand | JQ1 | 4-unit PEG | < 500 | Not specified | H661 cancer cells | [3] |
| QCA570 | CRBN ligand | QCA-276 | Not specified PEG | ~1 | Not specified | Bladder cancer cells | [8] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol outlines the key steps for assessing the degradation of BRD4 in cultured cells treated with a PROTAC.
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)[9]
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Signaling Pathways Modulated by BRD4-Targeting PROTACs
BRD4 is a key epigenetic reader that plays a critical role in regulating the transcription of various genes, including the proto-oncogene c-MYC.[10] By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of c-MYC and other BRD4-dependent genes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of a BRD4-targeting PROTAC leading to c-MYC downregulation.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its bifunctional nature allows for the efficient and modular synthesis of these complex molecules. The incorporation of a PEG4 linker can confer favorable physicochemical properties, such as enhanced solubility, which are beneficial for drug development. While direct and comprehensive data for a PROTAC specifically synthesized with this compound is not yet prevalent in the public domain, the extensive research on similar PEG-linked PROTACs, particularly those targeting BRD4, provides a strong foundation for its application. The experimental protocols and data presented in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel PROTACs utilizing this and related linkers, thereby advancing the field of targeted protein degradation.
References
- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Bromo-PEG4-t-butyl ester | C15H29BrO6 | CID 12082266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromo-PEG4-t-butyl ester, 564476-32-0 | BroadPharm [broadpharm.com]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Amine-Reactive PFP Esters: A Technical Guide to Advanced Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemistry, advantages, and applications of amine-reactive pentafluorophenyl (PFP) esters for the covalent modification of proteins. PFP esters have emerged as a superior alternative to classically used N-hydroxysuccinimide (NHS) esters, offering enhanced stability and efficiency in bioconjugation reactions. This guide provides detailed experimental protocols, comparative data, and logical workflows to empower researchers in the strategic design and execution of protein modification experiments for applications ranging from basic research to therapeutic drug development.
Core Concepts: The Chemistry of PFP Esters
Pentafluorophenyl esters are highly reactive derivatives of carboxylic acids, engineered for efficient acylation of primary and secondary amines, such as the ε-amino group of lysine residues in proteins.[1] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, thus facilitating the nucleophilic attack by an amine and the subsequent formation of a stable amide bond.[2]
The primary advantages of PFP esters over the more traditional NHS esters lie in their increased resistance to spontaneous hydrolysis in aqueous environments.[1][3][4] This enhanced stability translates to higher conjugation efficiencies, as the PFP ester remains active for longer periods, allowing for more controlled and reproducible protein modifications.[1]
Data Presentation: Reactivity and Stability of Activated Esters
The selection of an appropriate activating group is critical for successful bioconjugation. The following tables summarize the comparative reactivity and hydrolytic stability of PFP esters against other commonly used amine-reactive esters.
| Activated Ester | Relative Reactivity with Primary Amine |
| NHS ester | Highest |
| PFP ester | High |
| TFP ester | High |
| SePh ester | Moderate |
| PNP ester | Low |
Table 1: Relative reactivity of various activated esters with a primary amine. While NHS esters exhibit the highest initial reactivity, their rapid hydrolysis can lead to lower overall conjugation yields compared to the more stable PFP and TFP esters.
| Activated Ester | Order of Hydrolytic Stability |
| NHS ester | 1 (Most Stable) |
| PFP ester | 2 |
| TFP ester | 3 |
| SePh ester | 4 |
| PNP ester | 5 (Least Stable) |
Table 2: Order of hydrolytic stability of various activated esters in aqueous buffer. Note that while NHS esters are ranked as most stable in this particular study, other sources indicate that PFP esters are less subject to spontaneous hydrolysis in aqueous solutions, a critical factor for efficient bioconjugation.[3][5]
| pH | Half-life of NHS ester in aqueous solution |
| 7.0 | Hours |
| 8.0 | Minutes |
| 8.6 | ~10 minutes |
Table 3: pH-dependent hydrolysis of NHS esters. The rapid decrease in stability at higher pH values, which are often optimal for amine acylation, highlights a significant limitation of NHS esters. PFP esters exhibit greater stability under these conditions.[3]
Experimental Protocols
This section provides detailed methodologies for the modification of proteins with amine-reactive PFP esters.
Protocol 1: General Procedure for Protein Labeling with a PFP Ester
This protocol describes the fundamental steps for conjugating a PFP ester-activated molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to a target protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive PFP ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it for an amine-free buffer using a desalting column or dialysis.[1]
-
-
PFP Ester Reagent Preparation:
-
Immediately before use, dissolve the amine-reactive PFP ester in a minimal amount of anhydrous DMF or DMSO.[1] The concentration will depend on the desired molar excess for the reaction.
-
-
Conjugation Reaction:
-
Add the dissolved PFP ester reagent to the protein solution while gently vortexing. A typical molar excess of PFP ester to protein is 10-20 fold, but this should be optimized for each specific protein and label.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1] Longer incubation times may be required for less reactive proteins or lower molar excesses of the PFP ester.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. This will react with any excess PFP ester, preventing non-specific modifications.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[2]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and integrity of the conjugated protein using SDS-PAGE.
-
Protocol 2: Site-Selective Labeling of a Monoclonal Antibody with a PFP-Ester Activated Fluorophore
This protocol is adapted from a study demonstrating the preferential labeling of a specific lysine residue on the light chain of a monoclonal antibody, leading to improved properties of the resulting antibody-fluorophore conjugate.[6]
Materials:
-
Monoclonal antibody (e.g., Panitumumab) in PBS
-
PFP-ester activated near-infrared (NIR) fluorophore
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Purification resin (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
-
PFP-Fluorophore Preparation:
-
Dissolve the PFP-ester activated fluorophore in anhydrous DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the PFP-fluorophore solution to the antibody solution.
-
Incubate the reaction for 1 hour at 4°C. The lower temperature has been shown to enhance the site-selectivity of the labeling.
-
-
Purification:
-
Purify the antibody-fluorophore conjugate from unreacted fluorophore using size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and the light chain to heavy chain (LC:HC) labeling ratio by mass spectrometry. A higher LC:HC ratio indicates successful site-selective modification.[6]
-
Analyze the brightness and aggregation properties of the conjugate compared to a randomly labeled antibody prepared using an NHS ester.
-
Mandatory Visualizations
Logical Relationship: PFP Ester vs. NHS Ester in Protein Modification
Caption: Comparison of PFP and NHS ester properties for protein modification.
Experimental Workflow: Protein Modification with PFP Esters
Caption: General experimental workflow for protein modification using PFP esters.
Signaling Pathway Context: Site-Specific Antibody Labeling for Enhanced Targeting
Caption: PFP ester-mediated labeling for studying antibody-receptor interactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP... - ECHEMI [echemi.com]
- 5. Pentafluorophenyl ester-functionalized phosphorylcholine polymers: preparation of linear, two-arm, and grafted polymer-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bromo-PEG4-PFP Ester in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the drug payload is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of Bromo-PEG4-PFP ester, a heterobifunctional linker, in the synthesis of ADCs.
The this compound linker incorporates a tetraethylene glycol (PEG4) spacer, a pentafluorophenyl (PFP) ester, and a bromo group. The PFP ester provides a highly efficient and stable amine-reactive functional group for conjugation to lysine residues on the antibody.[1][2][3] Compared to N-hydroxysuccinimide (NHS) esters, PFP esters are less susceptible to hydrolysis, leading to more efficient and reproducible conjugation reactions.[1][2][4] The PEG4 spacer is a monodisperse polyethylene glycol chain that enhances the hydrophilicity of the ADC.[5][6][] This increased water solubility can help to prevent aggregation, particularly with hydrophobic drug payloads, and can improve the pharmacokinetic properties of the conjugate, leading to a longer circulation half-life.[5][8][9] The bromo group serves as a stable handle for the subsequent attachment of a cytotoxic drug, typically through nucleophilic substitution with a thiol-containing drug derivative.[10][11]
These application notes provide a comprehensive guide to the use of this compound in a two-step ADC synthesis protocol, including reaction conditions, purification methods, and characterization techniques.
Data Presentation
Table 1: Recommended Reaction Conditions for Antibody-Linker Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), Borate Buffer | Amine-free buffers are essential to prevent competition with the PFP ester.[3][4] |
| pH | 7.2 - 8.5 | Optimal for amine reactivity while minimizing hydrolysis of the PFP ester.[1][12] |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | This ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Co-solvent | 5 - 10% DMSO or DMF | May be required to dissolve the this compound.[1][4] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can be used for sensitive antibodies.[1] |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C.[1] |
Table 2: Typical Purification and Characterization Methods for ADCs
| Method | Purpose | Key Parameters to Monitor |
| Size Exclusion Chromatography (SEC) | Removal of unconjugated linker and drug; assessment of aggregation. | Elution profile, monomer peak purity, presence of high molecular weight species. |
| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) and distribution. | Elution profile with peaks corresponding to different DAR species. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirmation of successful conjugation and determination of molecular weight. | Mass shift corresponding to the addition of linker and drug molecules. |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Assessment of conjugation and purity. | Shift in band migration compared to the unconjugated antibody. |
Experimental Protocols
Protocol 1: Conjugation of this compound to the Antibody
This protocol details the conjugation of the amine-reactive PFP ester moiety of the linker to lysine residues on the monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[12]
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Linker Preparation:
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-20 fold molar excess of linker over antibody).
-
Gently mix the reaction mixture immediately.
-
Incubate at room temperature (20-25°C) for 1-4 hours with gentle agitation.[1] Alternatively, the reaction can be performed at 4°C overnight.[1]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., using a desalting column).[12]
-
-
Characterization:
-
Determine the concentration of the antibody-linker conjugate using a spectrophotometer at 280 nm.
-
Characterize the conjugate using appropriate analytical techniques such as SEC-HPLC to assess for aggregation and LC-MS to confirm the addition of the linker.
-
Protocol 2: Conjugation of the Drug to the Antibody-Linker Intermediate
This protocol describes the attachment of a thiol-containing cytotoxic drug to the bromo group of the antibody-linker conjugate.
Materials:
-
Antibody-Bromo-PEG4 conjugate from Protocol 1
-
Thiol-containing cytotoxic drug
-
Reaction Buffer: PBS, pH 7.4
-
Co-solvent (e.g., DMSO)
-
Purification columns (e.g., desalting columns or dialysis cassettes)
Procedure:
-
Drug Preparation:
-
Dissolve the thiol-containing drug in a minimal amount of a water-miscible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
To the Antibody-Bromo-PEG4 conjugate in Reaction Buffer, add the dissolved drug to a final molar excess of 2-5 fold over the calculated number of attached linkers.
-
The final concentration of the organic co-solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug and solvent using a desalting column or dialysis.
-
-
Final ADC Characterization:
-
Determine the final protein concentration.
-
Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC and/or UV-Vis spectroscopy.
-
Assess the purity and aggregation state of the final ADC using SEC-HPLC.
-
Confirm the molecular weight of the ADC using LC-MS.
-
Visualizations
Figure 1: Workflow for ADC synthesis using this compound.
Figure 2: Structure and reactivity of the this compound linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 11. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. resources.tocris.com [resources.tocris.com]
Application Notes and Protocols for Bromo-PEG4-PFP Ester in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Bromo-PEG4-PFP Ester
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex. This compound is a versatile, high-purity linker used in the synthesis of PROTACs. It features a tetraethylene glycol (PEG4) chain, which enhances hydrophilicity and improves pharmacokinetic properties. The molecule is functionalized with a bromo group at one end and a pentafluorophenyl (PFP) ester at the other. The PFP ester provides a highly reactive site for conjugation with amine groups on a POI ligand or an E3 ligase ligand, while the bromo group can react with nucleophiles such as thiols or amines on the other binding moiety. This bifunctionality allows for a modular and efficient approach to PROTAC synthesis.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₁₈BrF₅O₆ |
| Molecular Weight | 521.22 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Reactive Groups | Bromo (Br), Pentafluorophenyl (PFP) Ester |
| Spacer Arm | 15 atoms |
PROTAC Development Workflow using this compound
The following diagram illustrates a typical workflow for developing a PROTAC using this compound as a linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC where the POI ligand contains an amine and the E3 ligase ligand contains a nucleophilic group (e.g., a thiol or another amine).
Materials:
-
POI ligand with a primary or secondary amine
-
E3 ligase ligand with a nucleophilic group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vials
-
Stir plate and stir bars
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
Step 1: Reaction of POI Ligand with this compound
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF in a reaction vial.
-
Add DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Slowly add the this compound solution to the POI ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by preparatory HPLC to isolate the POI-Linker intermediate.
Step 2: Reaction of POI-Linker Intermediate with E3 Ligase Ligand
-
To the reaction mixture from Step 1 (or the purified POI-Linker intermediate), add the E3 ligase ligand (1.2 equivalents).
-
Add an appropriate base if necessary to facilitate the reaction with the bromo group (e.g., potassium carbonate for a thiol nucleophile).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water.
-
Purify the crude PROTAC using reversed-phase preparatory HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
Characterization:
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol is for assessing the ability of a synthesized PROTAC to induce the degradation of a target protein in cultured cells.
Materials:
-
Cells expressing the target protein of interest (e.g., HeLa or HEK293 cells)
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control (DMSO) and a negative control with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Representative Quantitative Data for a BRD4-Targeting PROTAC with a PEG Linker
The following table provides representative data for a PROTAC targeting the BRD4 protein, which is a common target in cancer drug discovery. This data is for illustrative purposes and the actual performance of a PROTAC synthesized with this compound should be experimentally determined.
| Parameter | Value | Cell Line | Treatment Time |
| DC₅₀ | ~10 nM | HeLa | 24 hours |
| Dₘₐₓ | >90% | HeLa | 24 hours |
| DC₅₀ | ~5 nM | MV4-11 | 18 hours |
| Dₘₐₓ | >95% | MV4-11 | 18 hours |
Signaling Pathway: BRD4 Degradation and Downstream Effects
PROTAC-mediated degradation of BRD4 has significant downstream effects on cancer cell signaling, primarily through the downregulation of the oncogene c-Myc.
The degradation of BRD4 by a PROTAC prevents its association with acetylated histones at the promoter regions of target genes, most notably the MYC gene. This leads to a rapid decrease in c-Myc mRNA and protein levels. Since c-Myc is a critical driver of cell proliferation, its downregulation results in cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on c-Myc for their survival.
Conclusion
This compound is a valuable tool in the development of PROTACs, offering a balance of reactivity, hydrophilicity, and defined length. The protocols and information provided here serve as a guide for researchers to synthesize, evaluate, and understand the mechanism of action of PROTACs incorporating this versatile linker. Successful PROTAC development relies on careful optimization of the synthetic route and rigorous biological evaluation to identify potent and selective protein degraders for therapeutic applications.
Application Notes and Protocols for Bromo-PEG4-PFP Ester Bioconjugation with Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of therapeutic peptides is a cornerstone of modern drug development, aiming to enhance their intrinsic beneficial properties while overcoming inherent limitations such as poor stability and rapid in vivo clearance. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted and effective strategy to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs.[1][2] This process can lead to increased solubility and stability, prolonged circulatory half-life by reducing renal clearance, and decreased immunogenicity.[3][4][5]
Bromo-PEG4-PFP ester is a heterobifunctional linker designed for the precise and sequential bioconjugation of therapeutic peptides.[6][7] This linker possesses two distinct reactive moieties: a pentafluorophenyl (PFP) ester and a bromo group. The PFP ester provides a highly efficient and stable means of reaction with primary and secondary amines, such as the N-terminal α-amino group or the ε-amino group of lysine residues on a peptide, to form a robust amide bond.[8][9] PFP esters are noted for their higher stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[6][10] The bromo group, on the other hand, can react with nucleophiles, most notably the thiol group of cysteine residues, via a nucleophilic substitution reaction.[7][11] This dual reactivity allows for the specific and directional attachment of the PEG linker to a peptide, or for the tethering of the peptide to another molecule, such as a targeting ligand or a second peptide, to create more complex and functional therapeutic constructs.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the bioconjugation of therapeutic peptides.
Advantages of Using this compound in Peptide Bioconjugation
| Feature | Advantage | Benefit to Therapeutic Peptide |
| Heterobifunctionality | Allows for sequential and site-specific conjugation to two different functional groups (amines and thiols). | Enables precise control over the conjugation site, preserving the peptide's biological activity and allowing for the creation of complex drug conjugates. |
| PFP Ester Moiety | High reactivity towards amines and greater hydrolytic stability compared to NHS esters.[6][8] | Leads to higher conjugation efficiency and yields under aqueous conditions. |
| Bromo Moiety | Reactivity towards thiols.[7][11] | Provides an orthogonal reaction site to the PFP ester, enabling multi-step conjugation strategies. |
| PEG4 Spacer | A discrete, four-unit polyethylene glycol chain. | Enhances the solubility and stability of the conjugated peptide, and can reduce steric hindrance between the peptide and a linked molecule.[1][3] |
Experimental Protocols
Protocol 1: Amine-Specific PEGylation of a Therapeutic Peptide
This protocol details the reaction of the PFP ester moiety of this compound with primary amines (N-terminus or lysine residues) on a therapeutic peptide.
Materials and Reagents:
-
Therapeutic peptide with at least one primary amine.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.0.[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)).
Procedure:
-
Peptide Preparation: Dissolve the therapeutic peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.[12]
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved this compound to the peptide solution.
-
Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[12]
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from excess reagents and byproducts using SEC or RP-HPLC.
-
Characterization: Analyze the purified product by LC-MS to confirm the mass of the PEGylated peptide and by SDS-PAGE to visualize the increase in molecular weight.
Protocol 2: Sequential Thiol-Amine Bioconjugation
This protocol describes a two-step process where the peptide is first reacted with a thiol-containing molecule via the bromo group, followed by conjugation to an amine-containing molecule using the PFP ester.
Step 1: Reaction of this compound with a Thiol-Containing Molecule
Materials and Reagents:
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule).
-
This compound.
-
Reaction Buffer 1: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0-7.5.
-
Anhydrous DMF or DMSO.
-
Purification system (e.g., RP-HPLC).
Procedure:
-
Thiol Molecule Preparation: Dissolve the thiol-containing molecule in Reaction Buffer 1.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO as described in Protocol 1.
-
Conjugation Reaction:
-
Add a 1.5-3 fold molar excess of the dissolved this compound to the thiol-containing molecule solution.
-
Incubate the reaction for 2-4 hours at room temperature.
-
-
Purification: Purify the intermediate product (Thiol-Molecule-PEG4-PFP ester) using RP-HPLC.
-
Characterization: Confirm the identity of the intermediate product by LC-MS.
Step 2: Reaction of the Intermediate with an Amine-Containing Therapeutic Peptide
Materials and Reagents:
-
Purified Thiol-Molecule-PEG4-PFP ester intermediate.
-
Amine-containing therapeutic peptide.
-
Reaction Buffer 2: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.0.[10]
-
Quenching and Purification reagents as in Protocol 1.
Procedure:
-
Peptide Preparation: Dissolve the amine-containing therapeutic peptide in Reaction Buffer 2.
-
Conjugation Reaction:
-
Add a 2-5 fold molar excess of the purified intermediate to the peptide solution.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.[12]
-
-
Quenching, Purification, and Characterization: Follow steps 4-6 from Protocol 1 to obtain and verify the final conjugate.
Data Presentation
Table 1: Hypothetical Quantitative Data for Amine-Specific PEGylation (Protocol 1)
| Parameter | Value | Method of Determination |
| Peptide Concentration | 2 mg/mL | UV-Vis Spectroscopy |
| Molar Ratio (Linker:Peptide) | 10:1 | N/A |
| Reaction Time | 2 hours | N/A |
| Reaction Temperature | 25°C | N/A |
| Yield of PEGylated Peptide | 75% | RP-HPLC |
| Purity of PEGylated Peptide | >95% | RP-HPLC |
| Observed Molecular Weight | Peptide MW + 495.23 Da | LC-MS |
Table 2: Hypothetical Characterization Data for Sequential Thiol-Amine Bioconjugation (Protocol 2)
| Conjugate | Expected Mass (Da) | Observed Mass (Da) | Purity (%) |
| Intermediate (Thiol-Molecule-PEG4-PFP ester) | Thiol-Molecule MW + 495.23 | Thiol-Molecule MW + 495.2 | >90% |
| Final Conjugate | Thiol-Molecule MW + Peptide MW + 328.23 | Thiol-Molecule MW + Peptide MW + 328.3 | >95% |
Visualizations
Caption: Workflow for amine-specific peptide PEGylation.
Caption: Sequential thiol-amine bioconjugation workflow.
Caption: Impact of PEGylation on peptide pharmacokinetics.
References
- 1. purepeg.com [purepeg.com]
- 2. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphiphilic drug–peptide–polymer conjugates based on poly(ethylene glycol) and hyperbranched polyglycerol for epidermal growth factor receptor targeti ... - Soft Matter (RSC Publishing) DOI:10.1039/D0SM00428F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Bromo PEG | BroadPharm [broadpharm.com]
- 12. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Oligonucleotide Labeling with Bromo-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Bromo-PEG4-PFP ester. This heterobifunctional linker is comprised of three key components: a pentafluorophenyl (PFP) ester for efficient reaction with primary and secondary amines, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and a terminal bromo group that serves as a versatile handle for subsequent bioconjugation reactions, such as reaction with thiols.[1][2]
PFP esters are favored for their increased stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable conjugation reactions.[1] The resulting bromo-functionalized oligonucleotide is a valuable intermediate for the construction of more complex biomolecules, including oligonucleotide-protein conjugates and novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4][][6][7]
Materials and Methods
Materials
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Ethanol (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
-
Desalting columns (e.g., spin columns)
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap) for product characterization[10][11][12][13]
Experimental Protocol
1. Preparation of Reagents
-
Amine-modified Oligonucleotide: Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 100 mM. Note: PFP esters are moisture-sensitive; do not prepare stock solutions for long-term storage.
2. Oligonucleotide Labeling Reaction
-
In a microcentrifuge tube, combine the following:
-
50 µL of 1 mM amine-modified oligonucleotide
-
440 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
10 µL of 100 mM this compound in DMSO (This represents a ~20-fold molar excess of the labeling reagent).
-
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, protected from light.
3. Purification of the Labeled Oligonucleotide
-
Ethanol Precipitation (for initial cleanup):
-
To the 500 µL reaction mixture, add 50 µL of 3 M Sodium Acetate (pH 5.2).
-
Add 1.5 mL of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in 100 µL of nuclease-free water.
-
-
HPLC Purification (for high purity):
-
Further purify the labeled oligonucleotide by reverse-phase HPLC using a C8 or C18 column.[8][9][14][15][16]
-
A common mobile phase system consists of Buffer A (0.1 M Triethylammonium acetate (TEAA) in water) and Buffer B (0.1 M TEAA in 50% acetonitrile).
-
Elute the product using a linear gradient of Buffer B. The more hydrophobic labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.[9]
-
Monitor the elution at 260 nm and at a wavelength appropriate for the label if it has a chromophore.[9]
-
Collect the fractions containing the purified labeled oligonucleotide and lyophilize.
-
4. Characterization of the Labeled Oligonucleotide
-
UV-Vis Spectroscopy: Determine the concentration and assess the purity of the labeled oligonucleotide by measuring its absorbance at 260 nm.
-
Mass Spectrometry: Confirm the successful conjugation and determine the exact molecular weight of the Bromo-PEG4-labeled oligonucleotide using LC-MS.[10][11][12][13][17]
Quantitative Data Summary
The following table provides representative data for the labeling of a 20-mer amine-modified oligonucleotide with this compound.
| Parameter | Unlabeled Oligonucleotide | Labeled Oligonucleotide (Post-HPLC) |
| Molecular Weight (Expected) | ~6000 Da | ~6440 Da |
| Molecular Weight (Observed by MS) | 6002.5 Da | 6442.1 Da |
| Purity (by HPLC at 260 nm) | >95% | >98% |
| Yield (Post-HPLC) | N/A | ~60-70% |
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of Bromo-PEG4-labeled oligonucleotides.
Caption: A diagram showing the two-stage process of creating an oligonucleotide-protein conjugate using a heterobifunctional linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Bromo PEG | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. nbinno.com [nbinno.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. waters.com [waters.com]
- 9. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. waters.com [waters.com]
- 15. idtdna.com [idtdna.com]
- 16. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. enovatia.com [enovatia.com]
Site-Specific Protein Modification Using Bromo-PEG4-PFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemistry, enabling the development of sophisticated bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), targeted protein degradation (e.g., PROTACs), and the attachment of imaging agents. Bromo-PEG4-PFP ester is a heterobifunctional crosslinker designed for the precise and efficient conjugation of molecules to proteins. This reagent features two distinct reactive moieties: a pentafluorophenyl (PFP) ester and a bromo group, connected by a flexible tetraethylene glycol (PEG4) spacer.
The PFP ester provides a highly efficient and hydrolysis-resistant alternative to traditional N-hydroxysuccinimide (NHS) esters for targeting primary and secondary amines, such as the N-terminus of a protein or the ε-amino group of lysine residues.[1][2][3] The bromo group, on the other hand, serves as a reactive handle for nucleophiles, most notably the thiol group of cysteine residues.[4][5] This dual reactivity allows for a controlled, two-step conjugation strategy, minimizing the formation of undesirable homodimers and other side products. The hydrophilic PEG4 linker enhances the solubility of the resulting conjugate and can improve its pharmacokinetic properties.[6]
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][9][10] this compound can act as the linker connecting the target protein ligand to the E3 ligase ligand.[7]
Principle of the Method
The site-specific modification of a protein using this compound is typically achieved through a two-step sequential conjugation.
Step 1: Amine-reactive Conjugation. The PFP ester end of the this compound reacts with a primary or secondary amine on the first binding partner (e.g., a small molecule inhibitor or an E3 ligase ligand containing an amine). This reaction forms a stable amide bond.
Step 2: Thiol-reactive Conjugation. The bromo group on the now-conjugated PEG linker is then reacted with a thiol group on the second binding partner (e.g., a cysteine residue on the target protein). This reaction forms a stable thioether bond, completing the linkage.
This sequential approach allows for the precise assembly of complex bioconjugates.
Quantitative Data Summary
The following tables provide representative data for the modification of a model protein (Protein-X) and the synthesis of a PROTAC using this compound. Please note that these are illustrative examples, and actual results will vary depending on the specific molecules and reaction conditions.
Table 1: Modification of Protein-X with this compound
| Parameter | Value | Method of Analysis |
| Protein-X Concentration | 5 mg/mL | UV-Vis Spectroscopy (A280) |
| This compound:Protein-X Molar Ratio | 5:1 | - |
| Reaction Time (Step 1) | 2 hours | - |
| Reaction Temperature (Step 1) | Room Temperature | - |
| Modification Efficiency (Step 1) | > 95% | Mass Spectrometry |
| Purification Method | Size-Exclusion Chromatography | - |
| Final Yield of Modified Protein-X | 85% | UV-Vis Spectroscopy (A280) |
Table 2: Characterization of Modified Protein-X by Mass Spectrometry
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unmodified Protein-X | 25,000 | 25,000.5 |
| Protein-X + Bromo-PEG4-Linker | 25,495 | 25,495.8 |
Table 3: Synthesis and Characterization of a PROTAC using this compound Linker
| Parameter | Value | Method of Analysis |
| E3 Ligase Ligand (Amine-containing) | Pomalidomide derivative | - |
| Target Protein Ligand (Thiol-containing) | JQ1 derivative | - |
| Overall Yield of PROTAC Synthesis | 10% | HPLC Purification |
| Purity of Final PROTAC | > 98% | HPLC |
| Identity Confirmation | Expected Mass: 950.4 Da | LC-MS: [M+H]⁺ = 951.3 |
Experimental Protocols
Two-Step Protein Conjugation Protocol
This protocol describes the conjugation of a small molecule containing a primary amine to a protein with an accessible cysteine residue.
Materials:
-
Protein with an accessible cysteine residue (Protein-SH)
-
Amine-containing small molecule (Molecule-NH2)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Reaction of this compound with Amine-Containing Small Molecule
-
Dissolve the amine-containing small molecule (Molecule-NH2) in a minimal amount of anhydrous DMF or DMSO.
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.
-
Add a 1.5-fold molar excess of the dissolved this compound to the Molecule-NH2 solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
The progress of the reaction can be monitored by LC-MS to confirm the formation of Molecule-PEG4-Bromo.
Step 2: Conjugation to Thiol-Containing Protein
-
Prepare the thiol-containing protein (Protein-SH) in Conjugation Buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Add the Molecule-PEG4-Bromo from Step 1 to the Protein-SH solution. A 10- to 20-fold molar excess of the activated molecule over the protein is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
To quench any unreacted bromo groups, add a final concentration of 10-20 mM cysteine or other thiol-containing reagent and incubate for an additional 30 minutes.
-
Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) equilibrated with an appropriate storage buffer (e.g., PBS).
-
Characterize the final conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.
PROTAC Synthesis Protocol
This protocol provides a general workflow for synthesizing a PROTAC using this compound.
Materials:
-
E3 Ligase Ligand with a primary or secondary amine (e.g., pomalidomide derivative)
-
Target Protein Ligand with a nucleophilic group (e.g., a thiol)
-
This compound
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
Appropriate solvents for reaction and purification (e.g., Dichloromethane, Methanol)
-
HPLC for purification
Procedure:
-
Step 1: Conjugation of E3 Ligase Ligand to the Linker.
-
Dissolve the amine-containing E3 ligase ligand in anhydrous DMF.
-
Add 1.1 equivalents of this compound and 2-3 equivalents of DIPEA.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be used directly in the next step or purified by preparatory HPLC.
-
-
Step 2: Conjugation of the Target Protein Ligand.
-
To the solution from Step 1, add 1.0 equivalent of the thiol-containing target protein ligand.
-
Add 2-3 equivalents of DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Step 3: Purification.
-
Purify the crude product by preparatory HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 3. PEG PFP ester | BroadPharm [broadpharm.com]
- 4. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromo-PEG4-PFP Ester Conjugation
These application notes provide detailed protocols and guidelines for the optimal use of Bromo-PEG4-PFP (Pentafluorophenyl) ester in bioconjugation reactions. This heterobifunctional linker is particularly valuable for researchers in drug development, enabling the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The terminal bromo group is available for subsequent downstream applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Introduction to Bromo-PEG4-PFP Ester
This compound is a versatile crosslinker composed of three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein).[3][4] PFP esters are favored for their high reactivity and reduced susceptibility to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugations.[4][5][6][7]
-
Tetraethylene Glycol (PEG4) Spacer: A hydrophilic PEG spacer that enhances the solubility of the resulting conjugate and can reduce aggregation.[3]
-
Bromo Group: A functional group that can participate in nucleophilic substitution reactions, for instance, with thiol groups, making it a useful anchor point for further modifications.[8][9]
Reaction Mechanism
The conjugation process involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.
Caption: Reaction of this compound with a primary amine.
Optimal Reaction Conditions
The efficiency of the conjugation reaction is influenced by several factors, which can be optimized to achieve the desired degree of labeling.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | The reaction rate increases with pH. An optimal range is often between 7.2 and 8.5 to balance reactivity and minimize hydrolysis of the PFP ester.[3][10][11] For some applications, a pH up to 9.0 may be used.[12] |
| Temperature | 4°C to 37°C | Reactions can be performed at room temperature (20-25°C), on ice (4°C) for sensitive biomolecules, or at 37°C to accelerate the reaction.[5][7][10] |
| Reaction Time | 30 minutes to overnight | Typical reaction times are 1-4 hours at room temperature or overnight at 4°C.[10] Shorter incubation times (e.g., 30 minutes) can be used at higher temperatures (37°C).[5][7] |
| Molar Ratio (PFP Ester : Amine) | 2:1 to 10:1 | A molar excess of the PFP ester is generally used to drive the reaction. The optimal ratio should be determined empirically for each specific application.[10] For proteins, a 10- to 50-fold molar excess may be necessary.[11] |
| Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Buffers should be free of primary amines (e.g., Tris, glycine) as these will compete with the target biomolecule for reaction with the PFP ester.[3][5][7] |
| Solvent | DMSO or DMF | This compound should be dissolved in a minimal amount of anhydrous DMSO or DMF before being added to the aqueous reaction buffer.[5][7][11] The final concentration of the organic solvent should ideally be less than 10%.[11] |
Experimental Protocols
General Protocol for Conjugation to a Primary Amine-Containing Biomolecule
This protocol provides a general procedure for the conjugation of this compound to a biomolecule such as a protein or an amine-modified oligonucleotide.
Materials:
-
This compound
-
Biomolecule with primary amines
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[5][10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Desalting columns or dialysis equipment for purification[5][7]
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 0.5-5 mg/mL.[10] If necessary, perform a buffer exchange to remove any primary amine-containing substances.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[10] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[5][7]
-
Initiate the Conjugation Reaction: While gently vortexing, add the desired molar excess of the this compound solution to the biomolecule solution.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[10]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[3]
-
Purify the Conjugate: Remove unreacted this compound and the pentafluorophenol byproduct by size exclusion chromatography (e.g., a desalting column) or dialysis.[5][7]
Experimental Workflow
Caption: General experimental workflow for bioconjugation.
Purification and Characterization
Proper purification and characterization are crucial to ensure the quality and functionality of the final conjugate.
Purification Methods
-
Size Exclusion Chromatography (SEC): An effective method for removing low molecular weight impurities such as unreacted linker and byproducts.[]
-
Dialysis: Suitable for removing impurities from larger biomolecules.[5]
-
Ion Exchange Chromatography (IEX): Can be used to separate the PEGylated protein from the un-PEGylated form, as the PEGylation can alter the surface charge of the protein.[][14]
-
Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated and un-PEGylated species.[][15]
-
Reverse Phase Chromatography (RP-HPLC): Often used for the purification of peptides and small proteins.[]
Characterization Techniques
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the degree of labeling by observing the mass shift.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation.[16]
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the degree of labeling if the attached molecule has a chromophore.[17]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as SEC, IEX, and RP-HPLC can be used to assess the purity of the conjugate and separate different species.[14]
Application in PROTAC Synthesis
The bifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs.[1] The PFP ester allows for conjugation to a ligand for an E3 ubiquitin ligase, while the bromo group can be used to attach a ligand for the target protein, or vice versa.
Caption: PROTAC synthesis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. precisepeg.com [precisepeg.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Bromo-PEG4-PFP Ester in Targeted Drug Delivery
Introduction
Bromo-PEG4-PFP ester is a heterobifunctional crosslinker integral to the development of advanced targeted therapeutics.[1] It features two distinct reactive moieties at either end of a hydrophilic tetraethylene glycol (PEG4) spacer. The pentafluorophenyl (PFP) ester group selectively reacts with primary and secondary amines, while the bromo group efficiently reacts with thiol-containing molecules.[2][3][4] This dual reactivity allows for the precise, covalent linkage of two different molecules, making it a valuable tool in bioconjugation.[2] The PEG4 linker enhances the water solubility of the conjugate, reduces the potential for aggregation, and can improve the pharmacokinetic profile of the final molecule.[5][6][7] These characteristics make this compound particularly well-suited for applications in targeted drug delivery, such as the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Key Features and Mechanism of Action
-
PFP Ester Moiety (Amine-Reactive): The PFP ester is a highly efficient amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as the ε-amino groups of lysine residues on antibodies and other proteins.[8][9][10] A key advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their higher resistance to spontaneous hydrolysis in aqueous buffers, which results in more efficient and reproducible conjugation reactions.[8][9][10][11] This reaction is typically performed in buffers with a pH of 7.2 to 8.5.[9]
-
Bromo Moiety (Thiol-Reactive): The bromo group serves as a thiol-reactive handle. It reacts with sulfhydryl groups (thiols), such as those on cysteine residues or thiol-modified payloads, through a nucleophilic substitution reaction to form a stable thioether bond.[3][4][12][13] This provides a robust and specific method for attaching a second component to the linker.
-
PEG4 Spacer: The hydrophilic polyethylene glycol (PEG) spacer confers several benefits to the final conjugate.[5][7] It increases aqueous solubility, which is particularly important when conjugating hydrophobic drug payloads.[5][6] The PEG chain can also create a "hydration shell" that helps reduce immunogenicity, minimize non-specific clearance, and prolong the circulation half-life of the therapeutic.[6] This can lead to improved pharmacokinetic profiles and better in vivo performance.[5][14]
Applications
Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the synthesis of ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor-associated antigen. The process is typically sequential:
-
Antibody Activation: The PFP ester end of the linker reacts with lysine residues on the antibody.
-
Payload Conjugation: The bromo-functionalized antibody is then reacted with a thiol-containing cytotoxic payload.
This strategy allows for the targeted delivery of the drug directly to cancer cells, increasing efficacy while minimizing systemic toxicity. The hydrophilic PEG4 linker helps to mitigate the aggregation often caused by conjugating hydrophobic drugs to an antibody, allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's stability.[5][6]
PROTAC Development
This compound is also employed as a PEG-based linker for creating PROTACs.[1] PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker physically connects the target-binding ligand and the E3 ligase-binding ligand, and its composition and length are critical for the PROTAC's efficacy.
Nanoparticle and Surface Modification
The linker can be used to functionalize the surface of nanoparticles or other drug delivery vehicles. For instance, the PFP ester can react with amine groups on a polymer-coated nanoparticle. The exposed bromo groups can then be used to attach targeting ligands, such as peptides or antibody fragments containing a free thiol, thereby directing the nanoparticle to the desired tissue or cell type.
Data Presentation
Table 1: Recommended Reaction Parameters for PFP Ester Conjugation
| Parameter | Recommended Value/Condition | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for amine reactivity. Lower pH reduces efficiency, while higher pH increases the risk of hydrolysis.[9] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Carbonate) | Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[8][10] |
| Molar Ratio | 2:1 to 10:1 (PFP ester : free amine) | The optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling.[9] |
| Reaction Temperature | Room Temperature (20–25°C) or 4°C | Reactions can proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[9] |
| Solvent for Linker | DMSO or DMF | The PFP ester should be dissolved in a minimal amount of anhydrous organic solvent immediately before use.[8][9][10] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Payload to an Antibody
This protocol describes a general two-step procedure for creating an ADC. First, the antibody is functionalized with the this compound. Second, the thiol-containing drug payload is conjugated to the bromo-functionalized antibody.
Materials and Reagents:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Thiol-containing drug payload
-
Quenching Buffer (e.g., 1 M Tris, pH 8.0)
-
Desalting columns or dialysis equipment for purification (e.g., 7K MWCO)[8]
Procedure:
Step A: Functionalization of the Antibody
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS at pH 7.2-7.5.[9] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable reaction buffer via dialysis or a desalting column.[8][10]
-
Linker Preparation: Immediately before use, weigh the required amount of this compound and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[9] Do not prepare stock solutions for long-term storage, as the PFP ester is moisture-sensitive and will hydrolyze.[8][10]
-
Conjugation Reaction (Step 1): Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9]
-
Purification: Remove the excess, unreacted linker from the bromo-functionalized antibody using a desalting column or dialysis against the reaction buffer.[8] This step is crucial to prevent the unreacted linker from interfering with the next step.
Step B: Conjugation of the Thiol-Payload
-
Payload Preparation: Dissolve the thiol-containing drug payload in a suitable solvent (e.g., DMSO), depending on its solubility.
-
Conjugation Reaction (Step 2): Add the dissolved payload to the purified bromo-functionalized antibody solution. The molar ratio of payload to antibody will depend on the desired final DAR and should be optimized.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or as determined by optimization experiments. The reaction should be performed protected from light if the payload is light-sensitive.
-
Quenching (Optional): To stop the reaction, a quenching reagent like N-acetylcysteine can be added to react with any remaining bromo groups.
-
Final Purification: Purify the resulting ADC conjugate to remove unreacted payload and other impurities. This can be achieved using size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
Characterization: The final ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. Techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC are commonly used.
Mandatory Visualization
Caption: Structure and reactivity of the this compound linker.
Caption: Experimental workflow for ADC synthesis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 5. adcreview.com [adcreview.com]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. PEG PFP ester | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles using Bromo-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation half-life. Bromo-PEG4-PFP ester is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. This molecule features a pentafluorophenyl (PFP) ester group for covalent conjugation to primary amines on the nanoparticle surface and a terminal bromo group that can be used for subsequent functionalization, such as the attachment of targeting ligands or therapeutic molecules.
PFP esters are advantageous over commonly used N-hydroxysuccinimide (NHS) esters due to their higher stability in aqueous solutions, leading to more efficient and reproducible conjugation reactions.[1][2] These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, methods for the characterization of the resulting nanoparticles, and potential applications in targeted drug delivery.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, liposomes)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or PBS, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis)
-
Deionized water
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution of 10 mg/mL.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension with gentle stirring. The molar ratio of the PFP ester to the available amine groups on the nanoparticles should be optimized, typically ranging from a 10 to 50-fold molar excess of the ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification:
-
Centrifugation: Pellet the nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes). Remove the supernatant containing unreacted linker and quenching agent. Resuspend the nanoparticle pellet in deionized water. Repeat the washing step three times.
-
Size Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the modified nanoparticles from smaller molecules.
-
Dialysis: Dialyze the reaction mixture against deionized water for 24-48 hours with frequent water changes.
-
Workflow for Nanoparticle Surface Modification:
References
Application Notes and Protocols: A Comparative Study of Cleavable and Non-Cleavable ADC Linkers Utilizing Bromo-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile.[1] Linkers can be broadly categorized into two types: cleavable and non-cleavable.[2][3]
Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, reducing environments, or the presence of specific enzymes.[4][5] This targeted release can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing the therapeutic effect in heterogeneous tumors.[6][7]
Non-cleavable linkers , in contrast, release the payload only after the antibody is fully degraded in the lysosome of the target cancer cell.[2][3] This mechanism generally results in higher plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[2][4]
This document provides a detailed comparison of cleavable and non-cleavable ADC linkers derived from a common precursor, Bromo-PEG4-PFP ester . We present synthetic protocols for preparing both linker types, methods for conjugating them to an antibody, and a suite of in vitro and in vivo assays to characterize and compare their performance.
Linker Synthesis and ADC Conjugation Workflow
The following diagram illustrates the general workflow for synthesizing cleavable and non-cleavable ADC linkers from this compound and their subsequent conjugation to a monoclonal antibody.
Caption: General workflow for ADC synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Cleavable Linker-Payload (PFP-PEG4-Val-Cit-PABC-MMAE)
This protocol describes a plausible synthetic route.
Materials:
-
This compound
-
Potassium phthalimide
-
Hydrazine monohydrate
-
Fmoc-Val-Cit-PABC-PNP
-
MMAE (Monomethyl auristatin E)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Synthesis of Amine-PEG4-PFP ester:
-
Dissolve this compound and potassium phthalimide in anhydrous DMF.
-
Heat the reaction mixture and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, add hydrazine monohydrate, and stir to cleave the phthalimide group.
-
Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Amine-PEG4-PFP ester by silica gel chromatography.
-
-
Coupling of Amine-PEG4-PFP ester to Fmoc-Val-Cit-PABC-PNP:
-
Dissolve Amine-PEG4-PFP ester and Fmoc-Val-Cit-PABC-PNP in anhydrous DMF.[8]
-
Add DIPEA to the solution and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
-
-
Coupling to MMAE:
-
Dissolve the product from the previous step and MMAE in anhydrous DMF.
-
Add DIPEA and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Purify the Fmoc-protected linker-payload by preparative HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected linker-payload in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Purify the final cleavable linker-payload (PFP-PEG4-Val-Cit-PABC-MMAE) by preparative HPLC and lyophilize.
-
Protocol 2: Synthesis of a Non-Cleavable Linker-Payload (PFP-PEG4-S-MMAE)
This protocol describes a plausible synthetic route.
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH) or a similar thiolating agent
-
MMAE with a maleimide functional group (Maleimide-MMAE)
-
Anhydrous solvents (DMF, DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of Thiol-PEG4-PFP ester:
-
Dissolve this compound in a suitable solvent like DMF.
-
Add a solution of NaSH in DMF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by LC-MS).
-
Quench the reaction with a mild acid and extract the product with DCM.
-
Wash with brine, dry over sodium sulfate, and use immediately in the next step.
-
-
Coupling to Maleimide-MMAE:
-
Dissolve the crude Thiol-PEG4-PFP ester and Maleimide-MMAE in a buffered solution (e.g., phosphate buffer with EDTA, pH 7.0) containing an organic co-solvent like DMF.
-
Stir the reaction at room temperature.
-
Monitor the formation of the thioether bond by LC-MS.
-
Upon completion, purify the final non-cleavable linker-payload (PFP-PEG4-S-MMAE) by preparative HPLC and lyophilize.
-
Protocol 3: Antibody-Drug Conjugation
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cleavable or Non-cleavable Linker-Payload with PFP ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)[9]
-
Desalting columns (e.g., Zeba™ spin desalting columns)[9]
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the reaction buffer using a desalting column to a final concentration of 1-10 mg/mL.[9]
-
-
Linker-Payload Preparation:
-
Dissolve the PFP ester functionalized linker-payload in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted linker-payload and DMSO by buffer exchanging the reaction mixture into the storage buffer using desalting columns.
-
ADC Characterization
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity of the antibody.[4][10]
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Protocol 5: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size. Aggregates, being larger than the monomeric ADC, will elute earlier.[9][11]
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[11]
-
HPLC system with a UV detector
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., 150 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates) and the main monomeric peak.
-
Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) × 100
-
Comparative Performance Evaluation
In Vitro Assays
Principle: This assay evaluates the stability of the linker by measuring the amount of payload that remains conjugated to the antibody after incubation in plasma.[11][12][13]
Materials:
-
Purified ADCs (cleavable and non-cleavable)
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification
Procedure:
-
Incubate the ADCs in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.
-
Process the samples to precipitate proteins and extract the released payload.
-
Quantify the concentration of the released payload using a validated LC-MS/MS method.
-
Calculate the percentage of intact ADC remaining over time.
Principle: This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the cleavable and non-cleavable ADCs.
-
Incubate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for MMAE).[6]
-
Measure cell viability using a suitable reagent.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Principle: This co-culture assay assesses the ability of the ADC to kill neighboring antigen-negative cells.[6][7]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Co-culture medium
-
ADCs (cleavable and non-cleavable)
-
Imaging system or flow cytometer to differentiate and quantify the two cell populations
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells at a defined ratio in 96-well plates.
-
Treat the co-culture with the ADCs at a concentration that is cytotoxic to the antigen-positive cells but not the antigen-negative cells in monoculture.
-
After a suitable incubation period, quantify the viability of the antigen-negative (GFP-positive) cells using imaging or flow cytometry.
-
A significant reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Assays
Principle: This study evaluates the anti-tumor activity of the ADCs in a mouse model bearing human tumor xenografts.[14][15]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive cancer cell line
-
ADCs (cleavable and non-cleavable)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the cancer cells into the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, cleavable ADC, non-cleavable ADC).
-
Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
The study endpoint may be a specific tumor volume or a defined time point.
-
Compare the tumor growth inhibition between the different treatment groups.
Principle: This study determines the concentration-time profile of the ADCs in the plasma of mice.[16][17]
Materials:
-
Mice (e.g., C57BL/6 or as appropriate for the model)
-
ADCs (cleavable and non-cleavable)
-
ELISA or LC-MS/MS methods to quantify total antibody and/or conjugated ADC
Procedure:
-
Administer a single intravenous dose of the ADCs to the mice.
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the ADC in the plasma samples.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
Data Presentation
The following tables present illustrative data based on typical findings when comparing cleavable and non-cleavable ADCs. The actual results will depend on the specific antibody, payload, and tumor model used.
Table 1: In Vitro Characterization
| Parameter | Cleavable ADC | Non-Cleavable ADC |
| Plasma Stability (% intact ADC after 7 days) | 75% | >95% |
| IC50 (ng/mL) in Antigen-Positive Cells | 10 | 15 |
| Bystander Killing (% of antigen-negative cells killed) | 40% | <5% |
Table 2: In Vivo Performance
| Parameter | Cleavable ADC | Non-Cleavable ADC |
| Tumor Growth Inhibition (%) | 85% | 70% |
| Clearance (mL/day/kg) | 10 | 5 |
| Half-life (days) | 5 | 10 |
Signaling Pathways and Mechanisms
Mechanism of Action of Cleavable vs. Non-Cleavable ADCs
Caption: Mechanisms of cleavable and non-cleavable ADCs.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic's efficacy and safety. Non-cleavable linkers generally offer superior plasma stability and a potentially better safety profile, while cleavable linkers can provide more potent in vitro cytotoxicity and the potential for a bystander effect, which may be advantageous in treating heterogeneous tumors. The protocols and assays detailed in this document provide a comprehensive framework for synthesizing, characterizing, and evaluating ADCs with both types of linkers, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.
References
- 1. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. biotechinformers.com [biotechinformers.com]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
troubleshooting low yield in Bromo-PEG4-PFP ester conjugation reactions
Welcome to the technical support center for Bromo-PEG4-PFP ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound conjugation reaction?
A1: The most common culprit for low yield is the hydrolysis of the pentafluorophenyl (PFP) ester. PFP esters, while more resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, are still moisture-sensitive.[1][2][3] Exposure to moisture before or during the reaction will lead to the formation of the unreactive carboxylic acid, thus reducing the amount of active ester available for conjugation.
Q2: My amine-containing molecule has poor aqueous solubility. What solvent system should I use?
A2: For molecules with poor aqueous solubility, it is recommended to dissolve the this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[2][4] This solution can then be added to your amine-containing molecule dissolved in an appropriate reaction buffer. The final concentration of the organic co-solvent should ideally be kept low (e.g., <10%) to avoid denaturation of protein substrates, if applicable.[5]
Q3: What is the optimal pH for the conjugation reaction?
A3: The optimal pH range for PFP ester conjugations to primary amines is between 7.2 and 8.5.[6] A slightly basic pH is necessary to ensure that the primary amine of the target molecule is deprotonated and thus nucleophilic. However, at higher pH values, the rate of hydrolysis of the PFP ester increases, which can lead to lower yields.[5][6]
Q4: Can I use a common biological buffer like Tris?
A4: No, you should avoid buffers containing primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the PFP ester, leading to a significant reduction in the yield of your desired conjugate.[2][4] Suitable amine-free buffers include phosphate-buffered saline (PBS), borate, HEPES, and carbonate/bicarbonate buffers.[6]
Q5: How should I store the this compound?
A5: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[2][4] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[2][4] It is also recommended to avoid preparing stock solutions for long-term storage as the PFP ester will hydrolyze over time in solution.[2][4]
Troubleshooting Guide for Low Yield
Low conjugation yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield in your this compound conjugation reactions.
Caption: Troubleshooting workflow for low yield this compound conjugations.
Data on Reaction Parameters
The following table summarizes key reaction parameters and provides recommendations for optimization.
| Parameter | Recommended Range | Potential Issue if Outside Range | Troubleshooting Steps |
| pH | 7.2 - 8.5 | < 7.2: Slow or no reaction due to protonated amine. > 8.5: Increased rate of PFP ester hydrolysis. | Verify the pH of your reaction buffer. Adjust as necessary. |
| Temperature | Room Temperature (20-25°C) or 4°C | Higher Temp: May increase hydrolysis rate. Lower Temp: Slower reaction rate. | For sensitive molecules, perform the reaction at 4°C overnight. For faster reactions, room temperature for 1-4 hours is typical.[6] |
| Molar Ratio (PFP ester:Amine) | 2:1 to 10:1 | < 2:1: Incomplete conjugation. > 10:1: May lead to multiple conjugations on a single molecule (if multiple amines are present) and increases the need for purification of excess reagent. | Start with a 5:1 ratio and optimize based on your results. For precious substrates, a lower ratio may be desirable. |
| Reaction Time | 1-4 hours at RT; Overnight at 4°C | Too short: Incomplete reaction. Too long: Increased chance of hydrolysis and potential side reactions. | Monitor the reaction progress using a suitable analytical method (e.g., LC-MS, HPLC). |
| Solvent | Amine-free buffer (PBS, Borate, HEPES) with minimal dry DMSO or DMF if needed. | Presence of primary amines in the buffer will quench the reaction. High concentrations of organic solvents can denature proteins. | Use a fresh, high-quality, amine-free buffer. If a co-solvent is necessary, use the minimum amount required to dissolve your substrate. |
Experimental Protocols
General Protocol for this compound Conjugation to an Amine-Containing Small Molecule
This protocol provides a starting point for the conjugation of an amine-containing small molecule to this compound. Optimization may be required for your specific molecule.
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50-100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (or other suitable amine-free buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification system (e.g., HPLC, silica gel chromatography)
Procedure:
-
Prepare the Amine Solution: Dissolve your amine-containing small molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL. If solubility is an issue, a minimal amount of a compatible organic co-solvent can be added.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM.
-
Initiate the Conjugation: Slowly add the desired molar excess (e.g., 2-5 equivalents) of the this compound solution to the stirred solution of your amine-containing molecule.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from moisture.
-
Monitor the Reaction: (Recommended) Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or TLC to determine the consumption of the starting materials and the formation of the product.
-
Quench the Reaction (Optional): To quench any unreacted this compound, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Purify the final conjugate using an appropriate method such as reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.
Signaling Pathways and Logical Relationships
Reaction Pathway for this compound Conjugation
The following diagram illustrates the chemical reaction between this compound and a primary amine, as well as the competing hydrolysis side reaction.
Caption: Reaction scheme of amide bond formation and competing hydrolysis.
References
Technical Support Center: Preventing PFP Ester Hydrolysis During Bioconjugation
For researchers, scientists, and drug development professionals utilizing pentafluorophenyl (PFP) esters in bioconjugation, minimizing hydrolysis is critical for achieving high yields and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
Pentafluorophenyl (PFP) esters are amine-reactive chemical compounds used to form stable amide bonds with primary and secondary amines on biomolecules such as proteins, peptides, and antibodies. They are favored in bioconjugation for their high reactivity and, most notably, their increased resistance to spontaneous hydrolysis in aqueous solutions compared to other reagents like N-hydroxysuccinimide (NHS) esters. This stability allows for more efficient and controlled conjugation reactions.[1][2][3]
Q2: What is the primary competing reaction to aminolysis with PFP esters?
The primary competing reaction is the hydrolysis of the PFP ester by water, which leads to the formation of an unreactive carboxylic acid and pentafluorophenol. This side reaction consumes the PFP ester, reducing the yield of the desired bioconjugate. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[4]
Q3: What is the optimal pH range for bioconjugation with PFP esters?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[5] A slightly basic pH is necessary to ensure that the amine groups on the biomolecule are deprotonated and thus nucleophilic. However, as the pH increases, the rate of hydrolysis also increases. Therefore, a careful balance must be struck to maximize the rate of aminolysis while minimizing hydrolysis. For most applications, a pH of 7.2-7.5 is a good starting point.[4]
Q4: How should PFP ester reagents be stored?
PFP esters are sensitive to moisture. They should be stored at -20°C in a desiccated environment.[1][2] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.[1][2] It is recommended to weigh out only the amount of reagent needed for the immediate experiment and not to prepare stock solutions for long-term storage, as the PFP moiety readily hydrolyzes.[1][2]
Q5: Can I use buffers containing primary amines, like Tris or glycine?
No, you should avoid buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target biomolecule for reaction with the PFP ester, leading to a significant reduction in conjugation efficiency.[1] Suitable alternative buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[5]
Troubleshooting Guide
Low conjugation yield is a common issue when working with PFP esters. The following table outlines potential causes and recommended solutions to troubleshoot your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. PFP Ester Hydrolysis: The PFP ester has hydrolyzed before reacting with the biomolecule. | - Ensure the reaction pH is within the optimal range (7.2-8.5). Consider starting at the lower end (pH 7.2-7.5) to minimize hydrolysis.[4][5]- Use freshly prepared or properly stored PFP ester. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1][2]- Prepare the PFP ester solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the reaction buffer.[1][2] |
| 2. Inactive Biomolecule: The amine groups on the target biomolecule are not available for reaction. | - Confirm the purity of your biomolecule. Impurities can interfere with the reaction. An antibody purity of >95% is recommended.- Ensure the reaction buffer does not contain primary amines (e.g., Tris, glycine) that compete with the target.[1]- If the reactive sites are inaccessible due to protein folding, consider gentle denaturation or using a different conjugation strategy.[6] | |
| 3. Suboptimal Reaction Conditions: The reaction conditions are not optimized for your specific biomolecule. | - Adjust the molar ratio of PFP ester to your biomolecule. A 10- to 50-fold molar excess of the crosslinker may be necessary, especially for dilute protein solutions.[4]- Increase the reaction time or temperature. Reactions can be run for 1-4 hours at room temperature or overnight at 4°C.[5]- If the biomolecule is prone to aggregation, consider adding 5-10% of an organic co-solvent like DMSO or DMF to the reaction buffer.[5] | |
| Inconsistent Results | 1. Variability in Reagent Activity: The PFP ester activity varies between experiments. | - Always handle PFP esters in a dry environment and store them properly with a desiccant.[1][2]- Prepare fresh solutions of the PFP ester for each experiment. Do not use previously prepared solutions that may have hydrolyzed.[1][2] |
| 2. Inconsistent Buffer Preparation: The pH of the reaction buffer is not consistent. | - Calibrate your pH meter before preparing buffers.- Prepare fresh buffers for each set of experiments to ensure consistent pH. | |
| Formation of Precipitates | 1. Low Solubility of PFP Ester or Biomolecule: The PFP ester or the biomolecule is not fully soluble in the reaction buffer. | - Dissolve the PFP ester in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[1][2]- For biomolecules prone to aggregation, add 5-10% of an organic co-solvent to the reaction buffer.[5] |
Quantitative Data Summary
While specific kinetic data for PFP ester hydrolysis and aminolysis can vary depending on the specific molecule and reaction conditions, the following tables provide a general overview to guide experimental design.
Table 1: General Comparison of PFP and NHS Ester Stability
| Characteristic | PFP Ester | NHS Ester | Reference |
| Relative Hydrolytic Stability | More Stable | Less Stable | [1][2][3] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.5 | [5] |
| Reaction with Amines | Forms stable amide bond | Forms stable amide bond |
Note: The half-life of NHS esters at pH 8.6 has been reported to be in the order of minutes, while PFP esters exhibit greater stability under similar conditions.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with PFP Ester
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM phosphate buffer or 100 mM carbonate/bicarbonate buffer, and adjust the pH to the desired value within the 7.2-8.5 range.
-
Biomolecule Preparation: Dissolve the protein or peptide in the reaction buffer to a final concentration of 1-10 mg/mL. If the biomolecule was stored in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
PFP Ester Solution Preparation: Immediately before the reaction, dissolve the PFP ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation Reaction: Add the desired molar excess of the PFP ester solution to the biomolecule solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching (Optional): To quench any unreacted PFP ester, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PFP ester and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).
Protocol 2: Monitoring Reaction Progress
The progress of the conjugation reaction can be monitored by various analytical techniques:
-
UV-Vis Spectroscopy: Monitor the release of pentafluorophenol, which has a characteristic absorbance.
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the unreacted biomolecule, the conjugated product, and the hydrolyzed PFP ester.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm conjugation and assess the degree of labeling.
-
SDS-PAGE: For protein conjugations, an increase in the molecular weight of the protein band can indicate successful conjugation.
Visualizing the Process
Diagram 1: PFP Ester Bioconjugation Workflow
Caption: A typical experimental workflow for bioconjugation using PFP esters.
Diagram 2: Competing Reactions in PFP Ester Bioconjugation
Caption: The competition between aminolysis and hydrolysis of PFP esters.
Diagram 3: Troubleshooting Logic for Low Conjugation Yield
References
solubility issues with Bromo-PEG4-PFP ester in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Bromo-PEG4-PFP ester in aqueous buffers for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound, like many other pentafluorophenyl (PFP) esters, has limited direct solubility in aqueous buffers. The recommended procedure is to first dissolve the ester in a minimal amount of a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3] This stock solution should then be added slowly and with stirring to your aqueous reaction buffer. This method often results in the formation of a fine emulsion, which allows the reaction to proceed effectively.[1][2][3]
Q2: Why is it important to dissolve the PFP ester in an organic solvent first?
A2: Dissolving the PFP ester in an organic solvent like DMSO or DMF ensures the compound is fully solubilized and monomeric before it comes into contact with the aqueous environment and your target molecule. This prevents the formation of insoluble aggregates and facilitates a more efficient and homogenous reaction when added to the buffer. The polyethylene glycol (PEG) chain in the molecule enhances solubility in aqueous media, but the overall compound benefits from this two-step dissolution process.[1][3][4][5]
Q3: Can I prepare a stock solution of this compound in DMSO and store it for later use?
A3: No, this is strongly discouraged. The PFP ester moiety is highly susceptible to hydrolysis, even in the presence of trace amounts of moisture that may be present in the organic solvent.[1][2][3] To ensure maximum reactivity, you should always prepare the PFP ester solution immediately before use and discard any unused portion.[1][2][3]
Q4: What is the optimal pH for my aqueous buffer?
A4: The optimal pH for reactions involving PFP esters is typically between 7.2 and 8.5.[6] While the reaction with primary amines is more efficient at a slightly alkaline pH, increasing the pH also significantly accelerates the rate of PFP ester hydrolysis.[7] Therefore, a compromise must be made. Starting with a pH of 7.2-7.5 is recommended.
Q5: I am observing low reaction efficiency. Could this be related to solubility or my buffer choice?
A5: Yes, both can be factors.
-
Solubility: If the ester is not properly dissolved and precipitates upon addition to the aqueous buffer, the effective concentration will be much lower than intended, leading to poor efficiency. Ensure you are following the recommended dissolution protocol.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine.[1][2][3] These buffers will compete with your target molecule for reaction with the PFP ester, drastically reducing your yield.
Troubleshooting and Key Parameters
The following tables summarize key experimental parameters for working with this compound.
Table 1: Recommended Solvents and Buffers
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO or DMF | High dissolving power for PFP esters.[1][3][6] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, Borate | Amine-free buffers that do not compete in the reaction.[1][6] |
| pH Range | 7.2 - 8.5 | Balances amine reactivity with the rate of ester hydrolysis.[6] |
| Buffers to Avoid | Tris, Glycine, or other primary amine-containing buffers | Primary amines in the buffer will react with the PFP ester.[1][2][3] |
Table 2: PFP Ester Characteristics and Handling
| Property | Description | Handling Recommendation |
| Hydrolysis | PFP esters are susceptible to hydrolysis in aqueous solutions, especially at pH > 8.[7][8] | Prepare solutions immediately before use; do not store stock solutions.[1][2][3] |
| Moisture Sensitivity | The reagent is moisture-sensitive in its solid form. | Store desiccated at -20°C. Equilibrate vial to room temperature before opening to prevent condensation.[1][2][3] |
| Reaction Target | Primary and secondary amines. | Ensure your target molecule has an available amine group for conjugation.[3] |
Experimental Protocols
Protocol: Dissolution and Conjugation of this compound
-
Reagent Preparation : Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[1][2]
-
Biomolecule Preparation : Dissolve your amine-containing biomolecule (e.g., protein, peptide) in an appropriate amine-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
PFP Ester Solubilization : Immediately before starting the reaction, weigh the required amount of this compound and dissolve it in a minimal volume of anhydrous DMSO or DMF.[1][3] A typical concentration for this stock is 10-100 mM.
-
Conjugation Reaction : Slowly add the PFP ester solution (from Step 3) to the stirred biomolecule solution (from Step 2). A 2:1 to 10:1 molar excess of the PFP ester over the amine is a common starting point.[6]
-
Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6] Reaction time and temperature may need to be optimized for your specific application.
-
Quenching (Optional) : If you need to stop the reaction and deactivate any remaining PFP ester, you can add a small amount of an amine-containing buffer like Tris to a final concentration of ~50 mM.
-
Purification : Remove unreacted this compound and byproducts using dialysis or a suitable size-exclusion chromatography (desalting) column.[1][3]
Visual Guides
Hydrolysis of PFP Ester
The PFP ester is the reactive group responsible for forming an amide bond with a target amine. However, it can also react with water in the buffer, leading to its inactivation through hydrolysis. This process is accelerated at higher pH.
Caption: Competing reaction pathways for this compound in an aqueous buffer.
Troubleshooting Workflow for Solubility Issues
If you encounter problems with solubility, follow this logical troubleshooting guide to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting solubility problems.
References
- 1. broadpharm.com [broadpharm.com]
- 2. confluore.com [confluore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Bromo-PEG4-acid, 1393330-38-5 | BroadPharm [broadpharm.com]
- 5. Bromo-PEG4-t-butyl ester, 564476-32-0 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
Technical Support Center: Bromo-PEG4-PFP Ester
Welcome to the technical support center for Bromo-PEG4-PFP ester. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker containing a bromo group and a pentafluorophenyl (PFP) ester.[1] The PFP ester is highly reactive towards primary and secondary amines, forming stable amide bonds.[2][3] This makes it ideal for conjugating to proteins, peptides, or other biomolecules with available amine groups. The bromo group can react with nucleophiles, such as thiols, allowing for a second conjugation step. The polyethylene glycol (PEG) spacer enhances water solubility and reduces the potential for aggregation of the conjugate.[3]
Q2: How should I store and handle this compound?
This compound is moisture-sensitive.[3] To prevent hydrolysis of the PFP ester, which would render it non-reactive, it is crucial to store the reagent at -20°C with a desiccant.[3] Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[3] It is recommended to dissolve the reagent in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare stock solutions for long-term storage.[2][3]
Q3: What is the best way to quench unreacted this compound?
Unreacted this compound can be effectively quenched by adding a reagent containing a primary amine. Common and effective quenching agents include Tris (tris(hydroxymethyl)aminomethane) or glycine.[2] These molecules will react with the PFP ester, rendering it inert.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low conjugation efficiency | Hydrolysis of PFP ester: The PFP ester has reacted with water instead of the intended amine on your molecule. | Ensure the this compound is stored properly under desiccated conditions and brought to room temperature before opening. Use anhydrous solvents for dissolution. PFP esters are less susceptible to hydrolysis than NHS esters, but care should still be taken.[2][3] |
| Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with your target molecule for reaction with the PFP ester. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.2-8.5 for the conjugation reaction.[4] | |
| Suboptimal pH: The pH of the reaction mixture is too low, leading to protonation of the primary amines on your target molecule and reducing their nucleophilicity. | The optimal pH for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[4] | |
| Precipitate forms during the reaction or quenching | Poor solubility of the conjugate: The addition of the this compound or the resulting conjugate may have limited solubility in the reaction buffer. | If solubility is an issue, you can include a small amount (5-10%) of an organic co-solvent such as DMSO or DMF in the reaction buffer.[4] |
| Aggregation: The conjugated protein or molecule may be prone to aggregation. | The PEG spacer in the linker is designed to minimize aggregation, but if it still occurs, consider optimizing the protein concentration and buffer conditions. | |
| Incomplete quenching | Insufficient quenching agent or time: The amount of quenching agent or the incubation time was not sufficient to react with all the excess PFP ester. | Add a sufficient molar excess of the quenching agent. A typical protocol suggests a final concentration of 20-50mM of a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) and incubating for at least 15-30 minutes at room temperature.[1] |
| Unwanted side reactions | Reaction of the bromo group: The bromo group is an alkyl halide and can undergo nucleophilic substitution with strong nucleophiles. | While Tris and glycine are primary amines that will preferentially react with the highly reactive PFP ester, it is important to be aware of potential reactivity with the bromo group, especially under harsh conditions or with extended reaction times. To minimize this, use the recommended quenching conditions and proceed with purification steps promptly after quenching. |
Experimental Protocols
Protocol for Quenching Unreacted this compound
This protocol describes the quenching step following a typical bioconjugation reaction.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.
-
Add Quenching Agent: Add the quenching solution to your reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
Purification: Proceed immediately to your purification step (e.g., dialysis, size exclusion chromatography) to remove the quenched linker and other reaction byproducts.
Quantitative Data: Hydrolysis of Active Esters
PFP esters are known to be less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters, which contributes to more efficient conjugation reactions. The following table provides a comparison of the hydrolysis half-lives of NHS and Tetrafluorophenyl (TFP) esters, which have similar reactivity to PFP esters, at different pH values.
| pH | Half-life of NHS Ester (minutes) | Half-life of TFP Ester (minutes) |
| 7.0 | ~360 | ~1200 |
| 8.0 | ~60 | ~480 |
| 10.0 | ~39 | ~360 |
This data is adapted from a study on TFP-terminated self-assembled monolayers and illustrates the greater stability of fluorinated phenyl esters compared to NHS esters, especially at higher pH.[5]
Visualizations
Experimental Workflow for Bioconjugation and Quenching
Caption: A typical workflow for bioconjugation using this compound.
Logical Relationship of Quenching Agents
Caption: The role of primary amines in quenching unreacted PFP ester.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
impact of reaction pH on Bromo-PEG4-PFP ester conjugation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromo-PEG4-PFP ester conjugation. The information is designed to address common issues and provide a deeper understanding of the impact of reaction parameters, particularly pH, on conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to primary amines?
A1: The optimal pH for the reaction of PFP esters with primary amines is in the range of 7.2 to 8.5.[1] Some protocols suggest a broader range of pH 7 to 9.[2][3][4][5] It is crucial to maintain the pH within this range to ensure the primary amine is sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently.[6][7]
Q2: How does reaction pH affect the stability of the this compound?
A2: The this compound is susceptible to hydrolysis, and the rate of this competing reaction increases with higher pH.[2] While PFP esters are generally less prone to hydrolysis than N-hydroxysuccinimide (NHS) esters, elevated pH can still lead to significant degradation of the reagent, reducing the overall conjugation efficiency.[1][3][4][8][9]
Q3: Can I use a Tris-based buffer for my conjugation reaction?
A3: No, it is strongly recommended to avoid buffers containing primary amines, such as Tris or glycine.[3][4] These buffers will compete with the target molecule for reaction with the PFP ester, leading to a significant reduction in the desired conjugation product.[3][4][6][7]
Q4: What are suitable buffers for this reaction?
A4: Amine-free buffers are essential for successful conjugation. Commonly used buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.4, sodium bicarbonate buffer at a pH of 8.5, or other non-amine containing buffers adjusted to the optimal pH range of 7.0-8.0.[3][6][7]
Q5: My this compound is not dissolving in the reaction buffer. What should I do?
A5: this compound is often not directly soluble in aqueous buffers.[2][3][4] It should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][2][3][4] This stock solution can then be added to your protein or biomolecule solution in the reaction buffer. The final concentration of the organic solvent should ideally be kept below 10% to avoid denaturation of the protein.[2]
Q6: How can I monitor the progress of my conjugation reaction?
A6: The progress of the conjugation can be monitored by techniques that can differentiate between the starting material and the PEGylated product. For proteins and peptides, this can include HPLC or LC-MS to detect the shift in molecular weight.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Incorrect pH: The reaction pH is too low, resulting in protonated and unreactive primary amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Verify the pH of your buffer before starting the reaction.[1] |
| Hydrolysis of PFP ester: The reaction pH is too high, or the reagent was exposed to moisture, leading to hydrolysis. | Maintain the pH at the lower end of the optimal range (e.g., 7.2-7.5) to balance reactivity and stability.[2] Always use fresh, anhydrous organic solvents to prepare the PFP ester stock solution and use it immediately.[3][4] | |
| Competing amines in the buffer: Use of amine-containing buffers like Tris or glycine. | Switch to an amine-free buffer system such as PBS or sodium bicarbonate.[3][6][7] | |
| Insufficient molar excess of PFP ester: The ratio of PFP ester to your biomolecule is too low. | Increase the molar excess of the this compound. A 2:1 to 10:1 molar ratio of ester to free amine is a good starting point for optimization.[1] For proteins, a 10- to 50-fold molar excess may be necessary.[2] | |
| Precipitation of the biomolecule upon addition of the PFP ester solution | High concentration of organic solvent: The addition of the PFP ester stock solution in organic solvent causes the protein to precipitate. | Keep the final concentration of the organic solvent (DMSO or DMF) below 10%.[2] If solubility issues persist, consider adding the PFP ester solution slowly while gently stirring. |
| Inconsistent results between experiments | Reagent instability: The this compound is moisture-sensitive and can degrade upon improper storage. | Store the reagent at -20°C with a desiccant.[2][3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][3][4] Prepare the stock solution immediately before use and discard any unused portion.[3][4] |
| Variability in reaction conditions: Inconsistent pH, temperature, or reaction time. | Standardize all reaction parameters, including buffer preparation, temperature, and incubation time. Commonly used conditions are room temperature for 1-4 hours or 4°C overnight for sensitive biomolecules.[1][3][4] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2 or 100 mM sodium bicarbonate buffer at pH 8.5.[3][6]
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column to remove any interfering substances.[2][3]
-
This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[1][3][4]
-
Conjugation Reaction: Add the this compound stock solution to the protein solution while gently stirring. The final volume of the organic solvent should be less than 10% of the total reaction volume. The molar ratio of the PFP ester to the protein should be optimized, but a starting point of a 10- to 50-fold molar excess is recommended.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][3][4]
-
Quenching (Optional): To quench any unreacted PFP ester, a buffer containing a primary amine, such as Tris, can be added.[1]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[2][3][6][7]
Visualization
Caption: Workflow for optimizing this compound conjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. idosi.org [idosi.org]
- 6. resources.tocris.com [resources.tocris.com]
- 7. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
storage and handling recommendations for Bromo-PEG4-PFP ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Bromo-PEG4-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker. It contains two reactive ends: a bromo group and a pentafluorophenyl (PFP) ester. The polyethylene glycol (PEG4) spacer provides increased hydrophilicity and flexibility to the linker. Its primary application is in the field of targeted protein degradation as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the reactivity of this compound. It is highly sensitive to moisture.
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage. |
| Environment | Store in a desiccated environment. |
| Handling | Equilibrate the vial to room temperature before opening to prevent moisture condensation. |
| In Solution | Do not store the reagent in solution. Prepare fresh solutions for each use. Discard any unused reconstituted reagent.[2] |
Q3: What solvents should be used to dissolve this compound?
This compound should be dissolved in an anhydrous (dry) organic solvent immediately before use. Recommended solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
Ensure that the chosen solvent is of high purity and anhydrous to prevent hydrolysis of the PFP ester.
Q4: What is the reactivity of the PFP ester and what functional groups does it react with?
The pentafluorophenyl (PFP) ester is an activated ester that reacts with primary and secondary amines to form stable amide bonds.[3][4] This reaction is most efficient at a slightly basic pH. PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[4][5]
Q5: What is the reactivity of the bromo group?
The bromo group is a good leaving group and can react with nucleophiles, most commonly thiols (e.g., from cysteine residues in proteins), through a nucleophilic substitution reaction to form a stable thioether bond.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation with an amine-containing molecule | Hydrolysis of the PFP ester: The reagent was exposed to moisture during storage or handling. The reaction buffer was not at the optimal pH. | Store the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening. Prepare the reagent solution in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer is between pH 7.2 and 8.5. |
| Presence of primary amines in the buffer: Buffers such as Tris or glycine will compete with the target molecule for reaction with the PFP ester.[2] | Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES. If necessary, perform a buffer exchange of your sample before the reaction. | |
| Low reactivity of the target amine: The amine on the target molecule may be sterically hindered or protonated at the reaction pH. | Increase the reaction time or temperature (e.g., incubate at room temperature for 2-4 hours or at 37°C for 30-60 minutes). Consider a sequential conjugation, reacting the PFP ester first before introducing the second reactive partner. | |
| Side reactions or unexpected products | Reaction of the bromo group with other nucleophiles: Besides thiols, the bromo group can potentially react with other nucleophiles present in the reaction mixture, especially at higher pH or elevated temperatures. | If possible, protect other sensitive functional groups on your molecule. Optimize the reaction conditions (pH, temperature, time) to favor the desired reaction. Consider a two-step conjugation strategy where the PFP ester is reacted first in an amine-free buffer, followed by purification and then reaction of the bromo group. |
| Over-alkylation of amines by the bromo group: Primary and secondary amines can be further alkylated by the bromo group, leading to a mixture of products. | Use a sufficient excess of the amine-containing molecule to favor mono-alkylation. Control the stoichiometry of the reactants carefully. | |
| Poor solubility of the final conjugate | Hydrophobicity of the conjugated molecules: Although the PEG4 linker enhances hydrophilicity, the final PROTAC molecule can still be hydrophobic depending on the linked ligands. | Perform the reaction in a mixture of aqueous buffer and an organic co-solvent (e.g., up to 10-20% DMSO or DMF). After the reaction, consider purification methods suitable for molecules with limited aqueous solubility, such as reverse-phase HPLC. |
| Incomplete reaction | Insufficient reagent: The molar ratio of the this compound to the target molecule may be too low. | Increase the molar excess of the this compound. Typical starting ratios are 5-20 fold excess of the linker. |
| Short reaction time: The reaction may not have proceeded to completion. | Increase the incubation time. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC). |
Experimental Protocols
General Protocol for Two-Step Sequential Conjugation to a Protein (Amine and Thiol)
This protocol describes the conjugation of this compound first to an amine-containing protein, followed by conjugation to a thiol-containing molecule.
Materials:
-
This compound
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Step 1: Reaction of PFP Ester with Protein-NH2
-
Prepare a solution of Protein-NH2 in the amine-free reaction buffer.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add the desired molar excess of the this compound solution to the Protein-NH2 solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against the reaction buffer.
Step 2: Reaction of Bromo Group with Molecule-SH
-
To the purified Protein-PEG4-Bromo conjugate from Step 1, add the thiol-containing molecule (Molecule-SH).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal pH for this reaction is typically between 7.5 and 8.5.
-
Monitor the reaction progress by LC-MS or another suitable analytical method.
-
Once the reaction is complete, purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Visualizations
Caption: Two-step sequential conjugation workflow.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
Confirming Bromo-PEG4-PFP Ester Conjugation with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient modification of proteins and other biomolecules is paramount. The choice of linker and conjugation chemistry can significantly impact the stability, efficacy, and homogeneity of the final product. This guide provides a comprehensive comparison of Bromo-PEG4-PFP ester, a popular amine-reactive PEGylation reagent, with other common alternatives. We will delve into the experimental data that underscores the advantages of PFP esters and provide detailed protocols for conjugation and mass spectrometry-based confirmation.
This compound: A Superior Choice for Amine Modification
Bromo-PEG4-PFP (pentafluorophenyl) ester is a heterobifunctional linker that contains a bromine group for subsequent "click" chemistry or other nucleophilic substitutions, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a PFP ester for covalent attachment to primary amines on biomolecules. The PFP ester is a highly efficient acylating agent that offers distinct advantages over other amine-reactive functionalities, most notably N-hydroxysuccinimide (NHS) esters.
The primary advantage of PFP esters lies in their enhanced stability in aqueous solutions.[1][2] NHS esters are notoriously susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency.[1] PFP esters, on the other hand, are significantly less prone to hydrolysis, leading to more consistent and higher yields of the desired conjugate.[3] This increased stability provides a wider window for the conjugation reaction and allows for more flexibility in experimental design.
Furthermore, studies have shown that PFP esters can offer preferential site-selectivity in certain applications, such as the labeling of specific lysine residues on monoclonal antibodies. This can lead to more homogeneous conjugates with improved properties.
Comparative Analysis of Amine-Reactive PEGylation Reagents
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound alongside common alternatives. The data presented is a synthesis of information from various sources and is intended to provide a relative performance overview.
| Feature | This compound | Bromo-PEG4-NHS Ester | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Hydrazide-Aldehyde Chemistry |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Azide/Alkyne (requires prior modification) | Aldehyde/Ketone (requires prior modification) |
| Reaction pH | 7.2 - 8.5[3] | 7.0 - 8.0[1] | Physiological pH (approx. 7.4)[4][5] | 5.0 - 7.0 |
| Relative Stability in Aqueous Buffer | High[1][2] | Low to Moderate[1] | High (Bioorthogonal)[4][5] | Moderate (pH-dependent) |
| Relative Reaction Efficiency | High[3] | Moderate to High[6] | Very High[4][5] | Moderate |
| Side Reactions | Minimal hydrolysis[3] | Significant hydrolysis[1] | Minimal to None[4][5] | Potential for side reactions |
| Site-Selectivity | Can exhibit preferential labeling | Generally non-specific | Highly site-specific[4][5] | Highly site-specific |
Experimental Protocol: Conjugation of this compound to a Model Protein (e.g., IgG)
This protocol provides a general guideline for the conjugation of this compound to an antibody. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
IgG solution (e.g., 2 mg/mL in 1X PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
-
Mass spectrometer (e.g., ESI-TOF, MALDI-TOF, or Q-TOF)
Procedure:
-
Prepare the IgG Solution: Ensure the IgG solution is in an amine-free buffer, such as phosphate-buffered saline (PBS). If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column or dialysis.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Initiate the Conjugation Reaction: Add the desired molar excess of the this compound solution to the IgG solution. A common starting point is a 10- to 20-fold molar excess of the reagent over the antibody.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the Conjugate: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against PBS.
-
Characterize by Mass Spectrometry: Analyze the purified conjugate by mass spectrometry to confirm the covalent attachment of the Bromo-PEG4-PEG moiety.
Mass Spectrometry Analysis for Confirmation
Mass spectrometry is an indispensable tool for confirming the successful conjugation and determining the degree of labeling.[4] The addition of each this compound molecule will result in a specific mass increase in the protein.
Expected Mass Shift:
The expected mass increase upon conjugation with this compound (reacting with an amine) can be calculated as follows:
Molecular Weight of this compound - Molecular Weight of Pentafluorophenol (leaving group) = Mass added per conjugation.
Sample Preparation for Mass Spectrometry:
The purified conjugate solution is typically diluted in an appropriate solvent (e.g., a mixture of water, acetonitrile, and formic acid) before direct infusion or injection into the mass spectrometer.
Interpreting the Mass Spectrum:
The mass spectrum of the unconjugated protein will show a series of peaks corresponding to different charge states of the intact protein. After conjugation, a new set of peaks will appear at a higher mass-to-charge (m/z) ratio, corresponding to the protein with one or more Bromo-PEG4 moieties attached. Deconvolution of the raw data will provide the average molecular weight of the conjugated protein, allowing for the determination of the average number of PEG linkers attached.
Visualizing the Workflow and Reaction
To better illustrate the process, the following diagrams, generated using Graphviz, depict the experimental workflow and the chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP... - ECHEMI [echemi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theses.fr [theses.fr]
A Comparative Guide to the HPLC Analysis of Proteins Labeled with Bromo-PEG4-PFP Ester and Amine-Reactive Alternatives
For researchers, scientists, and professionals in drug development, the precise analysis of protein conjugates is paramount. This guide provides a comparative overview of the high-performance liquid chromatography (HPLC) analysis of proteins labeled with Bromo-PEG4-PFP (pentafluorophenyl) ester and a common alternative, Maleimide-PEG4-NHS (N-hydroxysuccinimide) ester. The selection of the appropriate labeling reagent and analytical methodology is critical for characterizing the efficiency of conjugation, the purity of the product, and the overall success of the bioconjugation strategy.
Comparison of Labeling Reagent Performance
The choice between PFP and NHS esters for protein labeling often comes down to a trade-off between reaction efficiency and specificity. PFP esters are known for their higher stability in aqueous solutions compared to NHS esters, which can lead to more efficient and consistent labeling outcomes.[1][2][3]
| Feature | Bromo-PEG4-PFP Ester | Maleimide-PEG4-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary and secondary amines (e.g., lysine residues, N-terminus) | Primary amines (e.g., lysine residues, N-terminus) |
| Key Advantage | Higher resistance to hydrolysis in aqueous buffers, leading to potentially higher reaction efficiency.[1][2][3] | Well-established and widely used chemistry for amine labeling. |
| Potential Drawback | May require slightly higher pH for optimal reactivity compared to NHS esters. | More susceptible to hydrolysis, which can lead to lower labeling efficiency if reaction conditions are not optimal.[3] |
| Illustrative Labeling Efficiency | Generally high due to stability; can achieve high degrees of labeling. One study on antibody-fluorophore conjugates showed that PFP esters led to more specific light-chain labeling compared to NHS esters.[4] | Can be variable; dependent on factors like pH, buffer composition, and reaction time. Non-specific labeling of other residues can occur.[5] |
Experimental Protocols
Below are detailed methodologies for protein labeling with this compound and a comparable alternative, Maleimide-PEG4-NHS ester, followed by protocols for HPLC analysis.
Protein Labeling Protocols
1. Labeling with this compound
This protocol is a general guideline for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
-
Materials:
-
Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
-
-
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the this compound in DMF or DMSO to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the labeled protein from excess reagent and byproducts using a desalting column or by dialysis against a suitable buffer.
-
2. Labeling with Maleimide-PEG4-NHS Ester (for comparison)
This protocol outlines the labeling of a protein with a commonly used NHS ester reagent.
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-PEG4-NHS ester
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
-
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the Maleimide-PEG4-NHS ester in DMF or DMSO to a stock concentration of 10-20 mM.
-
Add a 10- to 50-fold molar excess of the dissolved Maleimide-PEG4-NHS ester to the protein solution with gentle mixing.[6]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours at 4°C.[6]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Remove non-reacted reagent by desalting or dialysis.[6]
-
HPLC Analysis Protocols
1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for separating proteins based on their hydrophobicity. It can effectively resolve unlabeled protein from its PEGylated counterparts.
-
Instrumentation:
-
HPLC system with a UV detector
-
C4 or C18 reversed-phase column (e.g., Jupiter 300 C4)[7]
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µg of the labeled protein sample.
-
Elute with a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
The PEGylated protein will typically elute later than the unlabeled protein due to the increased hydrophobicity of the PEG linker.
-
2. Size-Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius. This method is useful for separating PEGylated proteins from unreacted protein and aggregates.[8][9][]
-
Instrumentation:
-
HPLC system with a UV detector
-
SEC column suitable for protein separation (e.g., Agilent AdvanceBio SEC)[8]
-
-
Mobile Phase:
-
e.g., 150 mM sodium phosphate, pH 7.0
-
-
Procedure:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject 10-50 µg of the labeled protein sample.
-
Perform an isocratic elution for 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
PEGylated proteins will elute earlier than their unlabeled counterparts due to their larger hydrodynamic volume.
-
Visualizing Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the chemical reactions involved.
Caption: Workflow for labeling a protein with this compound.
Caption: Logic of HPLC analysis for PEGylated proteins.
Caption: Comparison of PFP and NHS ester reaction pathways.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. lcms.cz [lcms.cz]
- 9. creativepegworks.com [creativepegworks.com]
A Head-to-Head Comparison: Bromo-PEG4-PFP Ester vs. Bromo-PEG4-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinker is paramount to the success of their experiments. Among the myriad of options, amine-reactive esters are a cornerstone for modifying proteins, peptides, and other biomolecules. This guide provides an objective, data-driven comparison of two prominent amine-reactive crosslinkers: Bromo-PEG4-PFP ester and Bromo-PEG4-NHS ester.
Both molecules share a common architecture: a bromo group for subsequent reaction with, for example, thiols; a hydrophilic 4-unit polyethylene glycol (PEG) spacer to enhance solubility; and an active ester for conjugation to primary or secondary amines.[1][2] The critical difference lies in the active ester group: a pentafluorophenyl (PFP) ester versus an N-hydroxysuccinimidyl (NHS) ester. This distinction significantly influences their reactivity, stability, and overall performance in bioconjugation reactions.
Executive Summary of Key Differences
| Feature | This compound | Bromo-PEG4-NHS Ester |
| Primary Target | Primary and secondary amines | Primary amines |
| Hydrolytic Stability | Generally considered more stable in aqueous solutions.[3][4][5][6][7][8] However, some studies show NHS esters to be more stable under specific conditions.[9] | Prone to hydrolysis, especially at neutral to basic pH.[3] |
| Reactivity | Highly reactive, though some studies indicate slightly lower reactivity than NHS esters.[9] | Very high reactivity towards primary amines. |
| Optimal pH Range | 7.2 - 9.0[4][7] | 7.2 - 8.5 |
| Byproduct | Pentafluorophenol (PFP-OH) - less nucleophilic.[9] | N-hydroxysuccinimide (NHS) - can be nucleophilic.[9] |
| Key Advantage | Higher resistance to hydrolysis can lead to more efficient reactions and potentially higher yields.[4][5][6][7][8] The less reactive byproduct minimizes potential side reactions.[9] | Well-established and widely used, with extensive literature and protocols available. |
Reaction Mechanisms and Workflows
The fundamental reaction for both esters is the acylation of an amine on a biomolecule to form a stable amide bond. The workflow for a typical bioconjugation experiment is also similar for both reagents.
Amine Acylation Reaction
Caption: General reaction mechanism for amine acylation by PFP or NHS esters.
Experimental Workflow for Protein Conjugation
Caption: A typical experimental workflow for bioconjugation using PFP or NHS esters.
Performance Comparison: Reactivity vs. Hydrolytic Stability
The central debate between PFP and NHS esters revolves around the trade-off between reactivity and stability.
Reactivity: NHS esters are renowned for their high reactivity with primary amines. One comparative study using model compounds found that the NHS ester was more reactive than the PFP ester.[9]
Hydrolytic Stability: The Achilles' heel of NHS esters is their susceptibility to hydrolysis in aqueous environments, a reaction that competes with the desired amidation.[3] This hydrolysis is accelerated at higher pH values. PFP esters are generally reported to be more resistant to hydrolysis, which can lead to more efficient conjugation reactions, as more of the reagent is available to react with the target amine over a longer period.[3][4][5][6][7][8]
However, the findings are not entirely consistent across the literature. One study that directly compared the hydrolytic stability of different active esters found the order of stability to be NHS > PFP > TFP (tetrafluorophenyl ester).[9] Despite this, the same study noted that because of hydrolysis, the highest yield of the final product from the NHS ester was slightly lower than that from the TFP or PFP esters.[9] This highlights that while an NHS ester might be more stable in the absence of a nucleophile, its high reactivity can also lead to rapid hydrolysis, reducing the overall yield of the desired conjugate.
Experimental Data
Table 1: Comparison of Reactivity and Stability of Active Esters
| Active Ester | Relative Reactivity with Amine | Relative Hydrolytic Stability | Reference |
| NHS | Highest | High | [9] |
| PFP | High | Medium | [9] |
| TFP | High | Low | [9] |
(Based on data from a study comparing model compounds of NHS, PFP, and TFP esters.[9])
Side Reactions and Byproducts
A crucial, yet often overlooked, aspect of bioconjugation is the nature of the byproduct. The reaction of a PFP ester with an amine releases pentafluorophenol (PFP-OH), while the NHS ester reaction releases N-hydroxysuccinimide (NHS). It has been reported that PFP-OH is less nucleophilic than NHS.[9] This is a significant advantage as a less reactive byproduct is less likely to participate in unwanted side reactions with the target biomolecule or the final conjugate.[9]
Experimental Protocols
The following are representative protocols for the conjugation of a protein (e.g., an antibody) with either this compound or Bromo-PEG4-NHS ester. The optimal conditions, particularly the molar excess of the PEG reagent, may need to be determined empirically for each specific application.
Protocol 1: Conjugation with this compound
Materials:
-
Protein solution (e.g., 2 mg/mL in 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL solution of the this compound in anhydrous DMF or DMSO.
-
Add a 5-20 fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
-
Analyze the resulting conjugate by appropriate methods (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling.
Protocol 2: Conjugation with Bromo-PEG4-NHS Ester
Materials:
-
Protein solution (e.g., 2 mg/mL in 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Bromo-PEG4-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the vial of Bromo-PEG4-NHS ester to room temperature before opening.
-
Immediately before use, prepare a 10 mg/mL solution of the Bromo-PEG4-NHS ester in anhydrous DMF or DMSO.
-
Add a 5-20 fold molar excess of the dissolved Bromo-PEG4-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
-
Analyze the resulting conjugate by appropriate methods (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling.
Conclusion and Recommendations
The choice between this compound and Bromo-PEG4-NHS ester depends on the specific requirements of the bioconjugation experiment.
Choose this compound when:
-
Hydrolytic stability is a primary concern: For reactions that require longer incubation times or are performed at a pH where NHS esters are rapidly hydrolyzed.
-
Maximizing reaction efficiency is critical: The higher stability can lead to a greater proportion of the reagent being available for the desired reaction.
-
Minimizing side reactions from the byproduct is important: The less nucleophilic PFP-OH byproduct is an advantage.
Choose Bromo-PEG4-NHS ester when:
-
Rapid and high reactivity is the main goal: For straightforward conjugations where the biomolecule is robust and the reaction can be completed quickly.
-
Working with well-established protocols is preferred: The extensive use of NHS esters means that a wealth of information and troubleshooting advice is available.
-
Cost is a significant factor: NHS esters are often more economical.
Ultimately, for novel or sensitive applications, it is advisable to perform small-scale pilot experiments with both reagents to empirically determine which provides the optimal results for the specific biomolecule and desired outcome.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
A Comparative Analysis of PFP, TFP, and NHS Ester Stability for Bioconjugation
In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique. A common strategy involves the use of active esters to form stable amide bonds with primary amines on the target biomolecule. Among the most utilized active esters are N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and tetrafluorophenyl (TFP) esters. The stability of these esters, particularly their resistance to hydrolysis, is a critical factor that influences the efficiency and reproducibility of the conjugation reaction. This guide provides an objective comparison of the stability of PFP, TFP, and NHS esters, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their specific application.
Relative Stability and Reactivity
The primary challenge in using active esters in aqueous environments is their susceptibility to hydrolysis, which competes with the desired aminolysis reaction. Generally, PFP and TFP esters are recognized as being more resistant to spontaneous hydrolysis than NHS esters, especially under the basic pH conditions typically used for amine conjugation.[1][2][3][4][5][6] This increased stability can lead to more efficient and reproducible labeling of biomolecules.[5][6]
While TFP and PFP esters exhibit greater hydrolytic stability, their reactivity towards amines is comparable to that of NHS esters.[7] Some studies suggest that TFP esters are as reactive as NHS esters.[7] One comparative study found the reactivity order with an amine to be NHS > PFP > TFP, with PFP being slightly more reactive than TFP.[7] However, the same study reported the order of hydrolytic stability as NHS > PFP > TFP, which contrasts with other reports suggesting polyfluorophenyl esters are more stable.[7] This discrepancy may arise from the specific reaction conditions and the nature of the esterified molecule.
A key advantage of PFP esters is that the byproduct of conjugation, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS), the byproduct of NHS ester reactions.[7] This reduces the potential for PFP-OH to interfere with the desired reaction.[7]
Quantitative Comparison of Hydrolytic Stability
The hydrolytic stability of active esters is often quantified by their half-life (t½) in aqueous buffers at different pH values. The table below summarizes available data on the half-lives of NHS and TFP esters.
| Active Ester | pH | Half-life (t½) | Reference |
| NHS Ester | 7.0 | 4-5 hours | [8] |
| 7.0 | ~7 hours | ||
| 7.0 | 247 minutes | [9] | |
| 8.0 | 1 hour | [8] | |
| 8.0 | 80 minutes | [9] | |
| 8.6 | 10 minutes | [8] | |
| 9.0 | minutes | [10] | |
| 10.0 | 39 minutes | [9] | |
| TFP Ester | 7.0 | 463 minutes | [9] |
| 8.0 | 243 minutes | [9] | |
| 10.0 | 344 minutes | [9] |
This data was compiled from studies on different molecules and under varying conditions, so direct comparison should be made with caution.
The data clearly indicates that the rate of hydrolysis for NHS esters increases significantly with increasing pH.[1][8][9] In contrast, TFP esters demonstrate substantially greater stability, particularly at higher pH values.[3][4][9] For instance, at pH 10, the half-life of a TFP ester on a self-assembled monolayer was found to be almost 10 times longer than that of its NHS counterpart.[9]
Experimental Protocols
General Protocol for Determining Active Ester Hydrolytic Stability
The following is a generalized protocol for determining the hydrolytic stability of an active ester. This method is based on monitoring the decrease of the active ester concentration over time, for example, by UV-Vis spectrophotometry or HPLC.
Materials:
-
Active ester (PFP, TFP, or NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Aqueous buffers of desired pH (e.g., phosphate buffer for pH 7 and 8, carbonate-bicarbonate buffer for pH 9 and 10)
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the active ester in anhydrous DMF or DMSO.
-
Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into the aqueous buffer of the desired pH at a constant temperature.
-
Immediately measure the initial absorbance at a characteristic wavelength for the active ester or inject a sample onto the HPLC. For NHS esters, the release of NHS can be monitored at 260 nm.[10]
-
Continue to take measurements at regular time intervals.
-
To determine the endpoint (100% hydrolysis), a sample can be treated with a strong base (e.g., 0.5-1.0 N NaOH) to rapidly hydrolyze the ester.
-
Plot the concentration of the remaining active ester (or the formation of the hydrolysis product) against time.
-
Calculate the pseudo-first-order rate constant (k') from the slope of the plot of ln([Ester]t/[Ester]0) versus time.
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k'.
Visualizations
Reaction Pathway of Active Esters
The following diagram illustrates the competing reaction pathways for an active ester in the presence of an amine in an aqueous environment. The desired reaction is aminolysis, leading to a stable amide bond, while the competing side reaction is hydrolysis, which deactivates the ester.
Caption: Competing aminolysis and hydrolysis reactions of active esters.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in an experimental workflow designed to compare the hydrolytic stability of different active esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP... - ECHEMI [echemi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison for Advanced Bioconjugation: Bromo-PEG4-PFP Ester vs. SMCC Crosslinker
In the intricate field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, the choice of a chemical crosslinker is a critical determinant of success. The crosslinker dictates the stability, efficacy, and safety profile of the final bioconjugate. For decades, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) has been a widely used heterobifunctional crosslinker. However, its limitations, primarily the suboptimal stability of the resulting conjugate, have paved the way for advanced alternatives like the Bromo-PEG4-PFP ester.
This guide provides an objective, data-supported comparison of this compound and SMCC, designed for researchers, scientists, and drug development professionals. We will delve into the chemical properties, reaction mechanisms, and performance data to illustrate the distinct advantages of using this compound for creating next-generation bioconjugates.
Core Chemical Differences and Reaction Mechanisms
The fundamental difference between these two crosslinkers lies in their sulfhydryl-reactive moieties and the resulting covalent bond's stability.
-
SMCC utilizes a maleimide group to react with free thiols (sulfhydryl groups) on a biomolecule, such as a cysteine residue in an antibody. This reaction forms a thioether bond. While effective for initial conjugation, this bond is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin or glutathione in the bloodstream.[1] This can lead to premature cleavage of the drug from the antibody, a phenomenon known as deconjugation.[1]
-
This compound employs a bromoacetyl group as its thiol-reactive end. The bromo group reacts with a thiol via nucleophilic substitution to form a stable thioether bond that is not susceptible to retro-Michael addition.[2][3] Its other end features a pentafluorophenyl (PFP) ester, an amine-reactive group that is often more stable against hydrolysis than the N-hydroxysuccinimide (NHS) ester found in SMCC, leading to more efficient reactions in aqueous buffers.[4][5][6][7]
Caption: Reaction pathway for ADC formation using this compound.
Caption: Reaction pathway for ADC formation using SMCC, highlighting the unstable linkage.
Performance Comparison: Stability and Properties
The primary advantage of this compound over SMCC is the enhanced stability of the final conjugate, which directly impacts therapeutic efficacy and safety.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Thiol-Reactive Group | Bromoacetyl | Maleimide |
| Amine-Reactive Group | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Resulting Thiol Linkage | Stable Thioether Bond | Thioether Bond (Prone to Cleavage) |
| Linkage Stability | High: Resistant to retro-Michael addition, leading to superior plasma stability. | Low to Moderate: Susceptible to thiol exchange via retro-Michael addition, causing payload deconjugation in plasma.[1] |
| Spacer Arm | Hydrophilic: Contains a PEG4 spacer which enhances aqueous solubility and can improve pharmacokinetic properties.[2] | Hydrophobic: Features a cyclohexane spacer.[8][9][10] |
| Amine-Reactive Ester Stability | Higher: PFP esters are less susceptible to hydrolysis in aqueous solutions compared to NHS esters, allowing for a wider reaction window.[4][5][6] | Lower: NHS esters readily hydrolyze in aqueous solutions, which can reduce conjugation efficiency.[8][11] |
| Therapeutic Implication | Improved Safety & Efficacy: Enhanced stability minimizes premature drug release, reducing off-target toxicity and improving the therapeutic index. | Potential for Off-Target Toxicity: Linker instability can lead to systemic release of the cytotoxic payload, increasing potential side effects.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for conjugating a payload (e.g., a small molecule drug) to a thiol-containing biomolecule (e.g., a reduced antibody).
Protocol 1: Two-Step Conjugation using this compound
This protocol involves first activating the payload with the crosslinker, followed by conjugation to the antibody.
A. Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Reducing agent (e.g., TCEP)
-
This compound
-
Payload with a primary amine
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Desalting columns
B. Procedure:
-
Antibody Reduction: To generate free thiols, incubate the antibody with a 5-10 molar excess of TCEP for 30-60 minutes at room temperature.
-
Buffer Exchange: Immediately remove excess TCEP by passing the reduced antibody through a desalting column equilibrated with conjugation buffer.
-
Payload Activation: In a separate reaction, dissolve the amine-containing payload and a 1.5-fold molar excess of this compound in DMSO. Let the reaction proceed for 1-2 hours at room temperature to form the bromo-activated payload.
-
Conjugation: Add the bromo-activated payload solution to the reduced antibody solution at a 5-10 fold molar excess.
-
Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess payload-linker and other impurities by purifying the ADC using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Two-Step Conjugation using SMCC
This is a standard protocol for SMCC-mediated conjugation.[8][11]
A. Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)[9]
-
SMCC crosslinker[9]
-
Payload with a primary amine
-
Thiol-containing molecule (or reduced antibody)
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)[9]
-
Desalting columns
B. Procedure:
-
Amine-Containing Molecule Activation: Dissolve the amine-containing molecule (e.g., payload or protein) in conjugation buffer. Dissolve SMCC in DMSO immediately before use and add it to the molecule solution at a 10-20 fold molar excess.[9]
-
Incubation: Incubate for 30-60 minutes at room temperature.[12]
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.[8]
-
Conjugation to Thiol-Molecule: Immediately add the maleimide-activated molecule to the solution containing the thiol-containing molecule (e.g., reduced antibody).
-
Incubation: Let the reaction proceed for 1-2 hours at room temperature.[12]
-
Purification: Purify the final conjugate using an appropriate method like SEC to remove unreacted components.
Caption: A generalized workflow for the two-step antibody-drug conjugation process.
Conclusion
While SMCC has been a foundational tool in bioconjugation, its inherent instability poses significant challenges for the development of robust and safe therapeutics. The this compound offers compelling advantages that directly address these shortcomings. By forming a highly stable thioether bond resistant to deconjugation, it ensures that the therapeutic payload remains attached to its targeting vehicle until it reaches the intended site of action. Furthermore, the inclusion of a hydrophilic PEG4 spacer and a more hydrolysis-resistant PFP ester enhances the overall chemical properties and efficiency of the conjugation process. For scientists and developers aiming to optimize the performance and safety of their bioconjugates, this compound represents a technologically superior and strategically advantageous choice over traditional maleimide-based crosslinkers like SMCC.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromo-PEG4-acid, 1393330-38-5 | BroadPharm [broadpharm.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Bis-PEG1-PFP ester, 1807539-02-1 | BroadPharm [broadpharm.com]
- 7. endo-BCN-PEG4-PFP ester, 2904607-26-5 | BroadPharm [broadpharm.com]
- 8. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 9. proteochem.com [proteochem.com]
- 10. medkoo.com [medkoo.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
Navigating the ADC Landscape: A Guide to Alternative Crosslinkers Beyond Bromo-PEG4-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy. Central to the success of these complex biologics is the linker that connects the monoclonal antibody to the potent cytotoxic payload. While Bromo-PEG4-PFP ester has been a tool in the ADC toolbox, the quest for enhanced stability, controlled payload release, and improved therapeutic indices has driven the exploration of a diverse array of alternative crosslinkers. This guide provides an objective comparison of prominent alternative crosslinkers, supported by experimental data and detailed protocols to inform your ADC development programs.
The Evolving Paradigm of ADC Linker Technology
The ideal ADC linker must strike a delicate balance: it needs to be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be efficiently cleaved to unleash the cytotoxic payload within the target cancer cell. This compound, an amine-reactive crosslinker, facilitates the formation of stable amide bonds. However, the landscape of ADC linker technology has expanded significantly, offering a range of functionalities and release mechanisms tailored to specific therapeutic strategies.
Alternatives to PFP esters, such as N-hydroxysuccinimide (NHS) esters, are also common for amine conjugation, though PFP esters are generally considered more stable against hydrolysis in aqueous solutions, leading to potentially more efficient conjugation reactions.[1][2][3] The primary alternatives to amine-reactive linkers, however, fall into broader categories based on their conjugation chemistry and release mechanism.
Comparative Analysis of Leading Alternative Crosslinkers
The selection of a crosslinker is a critical decision in ADC design, profoundly influencing its pharmacokinetics, efficacy, and safety profile. Below is a comparison of major alternative linker classes, with a focus on their mechanisms of action and performance characteristics.
Maleimide-Based Linkers: The Thiol-Reactive Workhorse
Maleimide-based linkers are among the most widely used in ADC development, reacting with free thiol groups on cysteine residues of the antibody. A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in the FDA-approved ADC, Kadcyla® (Ado-trastuzumab emtansine).[4]
Mechanism: The maleimide group forms a stable thioether bond with a cysteine residue. This approach can be used for both non-cleavable linkers, where the payload is released upon lysosomal degradation of the antibody, and as a component of cleavable linker systems.
Advantages:
-
High Reactivity and Specificity: Maleimides react efficiently and specifically with thiols under mild conditions.
-
Versatility: Can be incorporated into both cleavable and non-cleavable linker designs.
Disadvantages:
-
Potential Instability: The thioether bond can be susceptible to a retro-Michael reaction, leading to premature drug release.[5] Strategies such as using self-hydrolyzing maleimides have been developed to improve stability.[5]
-
Hydrophobicity: Many maleimide-based linkers are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[5]
Dipeptide-Based Cleavable Linkers: Harnessing the Tumor Microenvironment
Enzyme-cleavable linkers, particularly those containing dipeptide sequences, are designed to be selectively cleaved by proteases that are overexpressed in the tumor microenvironment or within lysosomes. The most common dipeptide linker is valine-citrulline (Val-Cit). This linker is utilized in the FDA-approved ADC, Adcetris® (Brentuximab vedotin).
Mechanism: The Val-Cit dipeptide is efficiently cleaved by cathepsin B, a lysosomal protease often upregulated in cancer cells, releasing the payload.[4]
Advantages:
-
Tumor-Specific Release: The reliance on tumor-associated enzymes for cleavage enhances the targeted delivery of the payload.
-
Bystander Effect: The released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in heterogeneous tumors.[4][6]
Disadvantages:
-
Suboptimal Stability: The Val-Cit linker has shown susceptibility to premature cleavage by other proteases, such as carboxylesterase Ces1C and human neutrophil elastase, which can lead to off-target toxicity.[7]
-
Aggregation: Similar to some maleimide linkers, Val-Cit linkers can contribute to the hydrophobicity of the ADC, increasing the risk of aggregation.[8]
Click Chemistry-Based Linkers: A New Era of Precision
Click chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a bioorthogonal approach to ADC construction. This method involves the reaction of an azide-functionalized component with a strained alkyne (e.g., dibenzocyclooctyne - DBCO), forming a stable triazole linkage.
Mechanism: An azide or alkyne handle is introduced onto the antibody, and the complementary reactive group is attached to the payload-linker construct. The two components are then "clicked" together.
Advantages:
-
High Specificity and Efficiency: The reaction is highly specific and proceeds with high yield under mild, aqueous conditions, without interfering with biological functionalities.
-
Site-Specific Conjugation: Allows for precise control over the location and number of conjugated payloads, leading to more homogeneous ADCs with improved pharmacokinetic properties.
-
Enhanced Stability: The resulting triazole linkage is highly stable.
Disadvantages:
-
Multi-step Process: Requires the introduction of non-natural functional groups onto the antibody, which can add complexity to the manufacturing process.
-
Emerging Technology: While promising, click chemistry-based ADCs are still in earlier stages of clinical development compared to maleimide and dipeptide-based ADCs.
Quantitative Performance Data
The following table summarizes key performance metrics for different linker technologies based on available preclinical and clinical data. A direct head-to-head comparison including this compound is limited in the public domain; therefore, data for PFP esters are generalized based on their reactivity and stability, while other data points are derived from studies comparing different linker classes.
| Linker Class | Example Linker | Stability | In Vitro Potency (IC50) | In Vivo Efficacy | Key Findings |
| Amine-Reactive (PFP Ester) | This compound | Generally high due to stable amide bond formation. PFP esters are more resistant to hydrolysis than NHS esters.[1][2][3] | Payload-dependent | Payload-dependent | Efficient conjugation to lysine residues. |
| Thiol-Reactive (Maleimide) | SMCC (non-cleavable) | High in non-cleavable format, but potential for retro-Michael reaction in some designs.[5] | Potent against antigen-positive cells. | Demonstrated clinical efficacy (e.g., Kadcyla®). | Stability can be a concern, leading to payload deconjugation.[5] |
| Enzyme-Cleavable (Dipeptide) | Valine-Citrulline (Val-Cit) | Susceptible to premature cleavage by certain proteases.[7] | Highly potent, often with a bystander effect. | Strong anti-tumor activity (e.g., Adcetris®). | Val-Ala linkers show less aggregation than Val-Cit.[8][] |
| Enzyme-Cleavable (Dipeptide) | Valine-Alanine (Val-Ala) | Generally more stable in mouse plasma than Val-Cit.[8] | Similar to Val-Cit. | Similar to Val-Cit. | Can mitigate aggregation issues seen with Val-Cit.[8][] |
| Disulfide Linkers | SPP-DM1 | Cleaved in the reducing environment of the cell. | Effective payload release and cytotoxicity. | Higher efficacy across high and low antigen-expressing cell lines compared to non-cleavable linkers.[6] | A novel disulfide linker ADC showed a higher MTD than a Val-Cit ADC (10 vs 2.5 mg/kg).[8][] |
| Click Chemistry | DBCO-Azide | Highly stable triazole linkage. | Payload-dependent | Promising preclinical results. | Enables precise control over DAR and conjugation site. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful development and evaluation of ADCs. Below are generalized methodologies for key experiments.
Protocol 1: General Antibody-Payload Conjugation using a PFP Ester Linker
This protocol is a general guideline for conjugating a PFP ester-activated linker-payload to an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
PFP ester-activated linker-payload.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker-Payload Preparation: Immediately before use, dissolve the PFP ester-activated linker-payload in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add the desired molar excess of the linker-payload stock solution to the antibody solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution to react with any excess PFP ester.
-
Purification: Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecules.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic potential of an ADC on cancer cell lines.[10][11][12]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC constructs and unconjugated payload.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and free payload in complete medium and add them to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing ADC Development and Linker Strategies
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the development and evaluation of Antibody-Drug Conjugates.
Caption: Major categories of ADC linker strategies based on their payload release mechanisms.
Conclusion
The choice of a crosslinker is a pivotal decision in the design of a successful ADC. While this compound and other amine-reactive linkers provide a straightforward method for conjugation, the field has evolved to embrace a variety of linker technologies with distinct advantages. Maleimide-based linkers offer versatility, dipeptide linkers enable tumor-specific payload release and the powerful bystander effect, and emerging click chemistry approaches promise a new level of precision and homogeneity. A thorough understanding of the chemical properties, stability, and biological behavior of these alternative linkers is paramount for developing the next generation of safer and more effective Antibody-Drug Conjugates. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers navigating this complex and exciting field.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. PEG PFP ester | BroadPharm [broadpharm.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Bromo-PEG4-PFP Ester Conjugates: An SDS-PAGE Comparison Guide
For researchers and professionals in drug development, accurate characterization of bioconjugates is paramount. This guide provides a comparative analysis of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the characterization of biomolecules conjugated with Bromo-PEG4-PFP ester. While a valuable tool, SDS-PAGE has known limitations when analyzing PEGylated compounds. This guide explores these aspects, offers alternative methods, and provides a detailed experimental protocol.
Performance Comparison: SDS-PAGE vs. Alternative Techniques
The selection of an analytical method for PEGylated proteins is critical and depends on the specific information required. While SDS-PAGE is widely accessible, its interaction with the polyethylene glycol (PEG) chain can affect results.[1][2][3][4]
| Technique | Principle | Advantages | Limitations | Typical Application |
| SDS-PAGE | Separation based on molecular weight after denaturation with SDS. | Widely available, relatively inexpensive, simple to perform, and can run multiple samples simultaneously.[5] | PEG-SDS interactions can lead to smeared or broadened bands and anomalous migration, causing overestimation of molecular weight.[1][2][3][4][6] Loss of the PEG chain can occur with certain linkages (e.g., PEG-maleimide) under specific conditions.[7] | Initial assessment of conjugation success, qualitative analysis of purity, and estimation of apparent molecular weight. |
| Native PAGE | Separation based on size, shape, and native charge without denaturation. | Eliminates PEG-SDS interaction, providing better resolution and more accurate characterization of PEGylation mixtures.[1][2][3][4] | Migration is dependent on the protein's intrinsic charge and hydrodynamic radius, which can be complex to interpret. | Resolving different degrees of PEGylation and analyzing conjugation reaction mixtures.[1][3][4] |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | Provides quantitative data on aggregation and can separate different PEGylated species. | Poor resolution for smaller PEG chains (e.g., PEG 5000).[1][3][4] | Quantification of monomer, aggregate, and fragment content. |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution for proteins and peptides. | May fail to provide accurate information for larger PEG chains (e.g., PEG 20000).[1][3][4] | Purity analysis and separation of unreacted protein from PEGylated species. |
| Mass Spectrometry (MALDI-TOF, LC-MS) | Separation based on mass-to-charge ratio. | Provides precise molecular weight determination of the conjugate.[5] | Can be complex to interpret for heterogeneous PEGylation and requires specialized equipment. | Definitive confirmation of conjugation and determination of the degree of PEGylation. |
Experimental Workflow for Characterization
The overall process for conjugation and subsequent characterization using SDS-PAGE is outlined below. This workflow ensures a systematic approach from the initial reaction to the final analysis.
Caption: Workflow for conjugation and SDS-PAGE analysis.
Detailed Experimental Protocol: SDS-PAGE of this compound Conjugates
This protocol outlines the steps for analyzing a protein conjugated with this compound using SDS-PAGE.
Materials:
-
This compound conjugated protein
-
Unconjugated protein (control)
-
Pre-cast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
2X Laemmli sample buffer (non-reducing)
-
Pre-stained protein molecular weight marker
-
Coomassie Brilliant Blue or Silver staining solution
-
Destaining solution
-
Electrophoresis unit and power supply
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
Thaw the conjugated and unconjugated protein samples on ice.
-
In separate microcentrifuge tubes, mix 10 µL of each protein sample with 10 µL of 2X Laemmli sample buffer.
-
Heat the samples at 70-95°C for 5-10 minutes.
-
Centrifuge the samples briefly to collect the contents at the bottom of the tube.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis unit according to the manufacturer's instructions.
-
Fill the inner and outer chambers with SDS-PAGE running buffer.
-
Load 10-20 µL of the prepared samples and 5 µL of the molecular weight marker into the wells of the pre-cast gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) for approximately 60-90 minutes, or until the dye front reaches the bottom of the gel.
-
-
Gel Staining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
For Coomassie staining, immerse the gel in Coomassie Brilliant Blue solution for at least 1 hour with gentle agitation.
-
Destain the gel by immersing it in destaining solution until the protein bands are clearly visible against a clear background.
-
For higher sensitivity, silver staining can be used.[5] Specialized staining methods for PEG, such as reverse staining with zinc and imidazole salts or barium iodide staining, can also be employed.[8][9]
-
-
Analysis and Documentation:
-
Image the stained gel using a gel documentation system.
-
Compare the migration pattern of the conjugated protein to the unconjugated control. A successful conjugation will result in a band shift, with the PEGylated protein appearing at a higher apparent molecular weight.[6]
-
Note any band broadening or smearing, which is characteristic of PEGylated proteins in SDS-PAGE.[10]
-
Signaling Pathway and Logical Relationships
The characterization of a this compound conjugate by SDS-PAGE is part of a larger logical process in bioconjugate development. The following diagram illustrates the relationships between the conjugation chemistry, the analytical outcome, and the interpretation.
Caption: Logical flow from conjugation to interpretation.
By understanding the principles and limitations of SDS-PAGE for the analysis of this compound conjugates, researchers can make informed decisions about the most appropriate characterization methods for their specific needs, ensuring the quality and efficacy of their bioconjugate products.
References
- 1. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Guide to Amide Bonds Formed by PFP Esters
For researchers, scientists, and professionals in drug development, the stability of an amide bond is a critical parameter influencing the efficacy and longevity of novel therapeutics and other molecular constructs. Pentafluorophenyl (PFP) esters have emerged as a popular reagent for amide bond formation, offering distinct advantages in specific applications. This guide provides an objective comparison of the stability of amide bonds formed via PFP esters against those created with other common coupling reagents, supported by experimental data and detailed protocols.
PFP esters are highly reactive active esters that facilitate the formation of amide bonds with primary and secondary amines. A key advantage of PFP esters is their reduced susceptibility to spontaneous hydrolysis compared to other widely used active esters, such as N-hydroxysuccinimide (NHS) esters.[1][2][3] This property can lead to more efficient conjugation reactions, particularly in aqueous environments where the stability of the activating group is paramount.[4][5][6]
Comparative Stability of Active Esters
The stability of the active ester is a crucial factor that directly impacts the yield of the subsequent amide bond formation. A more stable active ester will have a longer half-life in the reaction medium, allowing for more efficient coupling with the amine. The hydrolytic stability of several common active esters has been evaluated, revealing the following order:
1-NHS > 1-PFP > 1-TFP > 1-SePh > 1-PNP [1]
This indicates that while NHS esters are the most stable against hydrolysis, PFP esters offer a comparable and often advantageous level of stability, outperforming tetrafluorophenyl (TFP), phenylseleno (SePh), and p-nitrophenyl (PNP) esters.[1]
Quantitative Comparison of Active Ester Hydrolysis
| Active Ester | Half-life (t½) at pH 8.5 | Relative Stability |
| PFP Ester | ~350 minutes[7] | High |
| TFP Ester | ~240 minutes[7] | Moderate-High |
| NHS Ester | ~55 minutes[7] | Moderate |
Note: Data is inferred from graphical representations and textual descriptions in the cited source. Exact values may vary depending on specific reaction conditions.
Experimental Protocols
To ensure reproducible and comparable results when assessing amide bond stability, detailed and consistent experimental protocols are essential. Below are methodologies for key experiments.
Protocol for Comparing the Hydrolytic Stability of Active Esters
This protocol outlines a general procedure for comparing the rate of hydrolysis of different active esters using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Active esters (PFP ester, NHS ester, etc.)
-
Organic solvent (e.g., DMSO, DMF)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, carbonate-bicarbonate buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Internal standard (optional, for improved quantification)
Procedure:
-
Prepare stock solutions of each active ester in an appropriate organic solvent at a known concentration.
-
Add a defined volume of the active ester stock solution to the aqueous buffer pre-equilibrated at the desired temperature.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the hydrolysis in the aliquot, for example, by acidification or dilution with a cold organic solvent.
-
Analyze the quenched samples by HPLC to quantify the remaining active ester.
-
Plot the concentration of the active ester against time to determine the rate of hydrolysis and the half-life.
Protocol for Assessing Amide Bond Stability via Hydrolysis
This protocol describes a method to evaluate the stability of the formed amide bond under specific pH conditions, monitored by HPLC.
Materials:
-
Amide compound of interest
-
Aqueous buffer of desired pH (e.g., acidic, neutral, basic)
-
HPLC system with a suitable column and detector
-
Reference standards for the amide, carboxylic acid, and amine starting materials
Procedure:
-
Dissolve the amide compound in the aqueous buffer of the desired pH at a known concentration.
-
Incubate the solution at a constant temperature.
-
At various time points, take samples from the solution.
-
Analyze the samples by HPLC to measure the decrease in the amide concentration and the corresponding increase in the concentrations of the hydrolysis products (carboxylic acid and amine).
-
Calculate the rate of hydrolysis from the collected data.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict the workflows for comparing active ester stability and assessing amide bond hydrolysis.
Caption: Workflow for comparing active ester stability.
Caption: Workflow for assessing amide bond hydrolysis.
Conclusion
The choice of coupling reagent for amide bond formation has a significant impact on reaction efficiency and, potentially, the stability of the final product. PFP esters offer a compelling alternative to more traditional reagents like NHS esters, primarily due to their enhanced stability against hydrolysis in aqueous media.[1][2][3] This characteristic can translate to higher yields and a more robust conjugation process. While direct comparative data on the intrinsic stability of the resulting amide bond formed from different reagents is limited, the principles of amide chemistry suggest that once formed, the stability of the amide bond is largely independent of the method used for its creation. However, the cleaner reaction profiles and higher yields often associated with more stable active esters like PFP esters make them a valuable tool in the synthesis of stable and reliable molecular entities for research and drug development.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. azom.com [azom.com]
- 3. NMR Determination of Amide N-H Equilibrium Bond Length from Concerted Dipolar Coupling Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
A Comparative Guide to the Conjugation Efficiency of Bromo-PEG4-PFP Ester with Diverse Biomolecules
For researchers, scientists, and professionals in drug development, the efficient and reliable conjugation of biomolecules is paramount. The choice of crosslinker is a critical determinant of success in creating stable and functional bioconjugates. This guide provides an objective comparison of the conjugation efficiency of Bromo-PEG4-PFP (Pentafluorophenyl) ester with various biomolecules, supported by representative data and detailed experimental protocols.
Bromo-PEG4-PFP ester is a heterobifunctional crosslinker featuring a highly reactive PFP ester and a bromo group. The PFP ester moiety reacts with primary and secondary amines to form stable amide bonds, while the bromo group can react with nucleophiles such as thiols. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, which can lead to higher conjugation yields.[1]
Data Presentation: A Comparative Overview
| Biomolecule | Molecular Weight (approx.) | Target Functional Group(s) | Molar Ratio (Ester:Biomolecule) | Expected Degree of Labeling (DOL) / Yield |
| Bovine Serum Albumin (BSA) | ~66.5 kDa | Primary amines (Lysine residues, N-terminus) | 10:1 | 5-8 labels per protein |
| Model Peptide (e.g., 10-mer with one Lysine) | ~1 kDa | Primary amine (Lysine residue, N-terminus) | 2:1 | >90% conjugation yield |
| Monoclonal Antibody (mAb, e.g., IgG) | ~150 kDa | Primary amines (Lysine residues, N-termini) | 10:1 | 2-4 labels per antibody |
Note: The degree of labeling can be influenced by factors such as the number of accessible primary amines on the biomolecule, reaction conditions (pH, temperature, time), and the concentration of reactants.
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the conjugation of a PFP ester to a protein (BSA), a peptide, and an antibody. These protocols can be adapted for this compound.
Protocol 1: Conjugation of PFP Ester to Bovine Serum Albumin (BSA)
-
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., PD-10) or dialysis cassette (10 kDa MWCO)
-
-
Procedure:
-
Prepare a 10 mg/mL solution of BSA in the reaction buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add the desired molar excess (e.g., 10-fold) of the PFP ester stock solution to the BSA solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) or by dialysis against the same buffer.
-
Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by UV-Vis spectrophotometry or a protein assay to determine the protein concentration and degree of labeling.
-
Protocol 2: Conjugation of PFP Ester to a Model Peptide
-
Materials:
-
Peptide with at least one primary amine
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5
-
Anhydrous DMF or DMSO
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
-
Procedure:
-
Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 2-fold molar excess of the PFP ester stock solution to the peptide solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction progress by RP-HPLC.
-
Purify the peptide conjugate using a suitable RP-HPLC gradient.
-
Confirm the identity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 3: Conjugation of PFP Ester to a Monoclonal Antibody (mAb)
-
Materials:
-
Monoclonal Antibody (mAb) at a concentration of 1-10 mg/mL
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0
-
Anhydrous DMF or DMSO
-
Purification: Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC)
-
-
Procedure:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Add a 10-fold molar excess of the PFP ester stock solution to the antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column or SEC.
-
Characterize the antibody-drug conjugate (ADC) by UV-Vis spectroscopy to determine the degree of labeling, and by SEC-HPLC to assess for aggregation.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to a biomolecule.
This comprehensive guide provides researchers with the necessary information to effectively utilize this compound for their bioconjugation needs. The provided protocols and workflow offer a solid foundation for developing robust and reproducible conjugation strategies.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG4-PFP Ester: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Bromo-PEG4-PFP ester is critical to ensure laboratory safety and environmental protection. Due to its chemical structure, which includes a brominated organic component and a highly reactive pentafluorophenyl (PFP) ester, this compound must be treated as hazardous waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The reactive nature of the PFP ester and the potential hazards of the brominated compound necessitate stringent safety measures.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Work should always be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
This compound and any materials contaminated with it must be disposed of as halogenated organic waste. Do not dispose of this chemical down the drain or in regular trash receptacles.[1][2]
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2] This container should be made of a material compatible with organic solvents.
-
Do not mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process and can increase costs.
-
-
Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.
-
List all components in the container, including "this compound" and any solvents used. Do not use abbreviations.
-
Indicate the approximate concentration or volume of each component.
-
Include the date when the first waste was added to the container and the name of the principal investigator or responsible person.
-
-
Waste Collection:
-
Pure Compound: If disposing of the pure, unused this compound, carefully transfer the solid into the designated halogenated organic waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, must also be placed in the halogenated organic waste container.
-
Solutions: If the this compound is in a solution, transfer the entire solution to the designated liquid halogenated organic waste container.
-
-
Storage of Waste:
-
Keep the halogenated organic waste container securely sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and bases.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution (often 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Follow all institutional procedures for hazardous waste disposal.
-
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established best practices for the disposal of similar chemical classes, namely halogenated organic compounds and reactive esters.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Logical Relationships in Waste Segregation
Proper segregation of chemical waste is crucial for safety and efficient disposal. The following diagram illustrates the decision-making process for segregating this compound waste.
Caption: Decision tree for chemical waste segregation.
References
Essential Safety and Logistical Information for Handling Bromo-PEG4-PFP Ester
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental success. This document provides essential, immediate safety and logistical information for Bromo-PEG4-PFP ester, a polyethylene glycol (PEG)-based PROTAC linker. The following procedural guidance outlines operational plans from reception to disposal, ensuring the safe and effective use of this compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and related compounds is presented below. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, data from structurally similar molecules are included for a comprehensive safety assessment.
| Property | This compound | Fmoc-L-proline pentafluorophenyl ester |
| Molecular Formula | C₁₇H₂₀BrF₅O₆ | C₃₂H₂₂F₅NO₄ |
| Molecular Weight | 495.23 g/mol | 591.51 g/mol |
| Appearance | Not specified | White to off-white solid |
| Purity | >95% | Not specified |
| Storage Temperature | -20°C | 2-8°C |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard assessment for this compound is not available, the presence of a pentafluorophenyl (PFP) ester, a reactive functional group, necessitates cautious handling. PFP esters are known to be irritants.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required if handled in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Operational Plan: From Receipt to Disposal
The following step-by-step guidance details the lifecycle of this compound within the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container at -20°C in a dry, well-ventilated area.
-
PFP esters are moisture-sensitive; therefore, minimize exposure to atmospheric moisture.
Handling and Use
-
Preparation:
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Weighing and Dissolving:
-
Weigh the required amount of the compound quickly and accurately.
-
PFP esters are typically dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Reaction Quenching:
-
PFP esters are reactive towards primary and secondary amines.[2]
-
At the end of a reaction, any unreacted this compound should be quenched. A common method is to add a primary amine, such as Tris base, to the reaction mixture.
-
Spill Management
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and its waste is crucial to minimize environmental impact and ensure regulatory compliance.
-
Unused Reagent: Unwanted or expired this compound should be treated as reactive chemical waste. It is recommended to quench the PFP ester functionality by reacting it with an excess of a primary amine (e.g., Tris base) in a suitable solvent. The resulting solution should then be collected in a designated hazardous waste container.
-
Reaction Waste: All reaction mixtures containing this compound must be quenched to deactivate the reactive PFP ester before disposal.[3] The quenched mixture should be collected as hazardous chemical waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing paper, and gloves, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Waste Collection: All waste streams must be properly labeled with the contents and stored in a designated satellite accumulation area before being collected by the institution's environmental health and safety department. Do not dispose of this chemical down the drain.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and use of this compound.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
